Deguelin
Description
Propriétés
IUPAC Name |
(1S,14S)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10,19-20H,11H2,1-4H3/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDAZKGHSNRHTD-UXHICEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200231 | |
| Record name | Deguelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522-17-8 | |
| Record name | Deguelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deguelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deguelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEGUELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5Z93K66IE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The chemical structure and properties of Deguelin as a rotenoid compound.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deguelin is a naturally occurring rotenoid, a class of heterocyclic organic compounds, found in several plant species, including those from the genera Derris, Lonchocarpus, and Tephrosia.[1][2][3] Historically used as an insecticide and piscicide, this compound has garnered significant attention in the scientific community for its potent anticancer properties.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanisms of action of this compound, with a focus on its potential as a therapeutic agent.
Chemical Structure and Properties
This compound is structurally similar to rotenone and is characterized by a rigid pentacyclic framework.[2] Its chemical formula is C₂₃H₂₂O₆, with a molar mass of 394.42 g/mol .[3][5]
Chemical Structure of this compound
Image of the chemical structure of this compound would be placed here in a real document.
(7aS,13aS)-9,10-Dimethoxy-3,3-dimethyl-13,13a-dihydro-3H-bis[6]benzopyrano[3,4-b:6',5'-e]pyran-7(7aH)-one [2][7]Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂O₆ | [3][5] |
| Molar Mass | 394.42 g/mol | [3][5] |
| Melting Point | 171 °C (340 °F; 444 K) | [3] |
| Solubility | Limited aqueous solubility. A derivative, SH-14, showed improved aqueous solubility. | [8][9] |
| Stability | Unstable when exposed to air and light, which can lead to decomposition. | [8] |
Biological Properties and Quantitative Data
This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It is known to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis and metastasis in various cancer models.[1][4][6] A key molecular mechanism is its role as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), which disrupts cellular metabolism.[2][10][11]
In Vitro Antiproliferative Activity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Time (h) | Reference |
| A549 | Non-small cell lung cancer | 10.32 ± 1.21 | 24 | [1] |
| A549 | Non-small cell lung cancer | 7.11 ± 0.82 | 48 | [1] |
| A549 | Non-small cell lung cancer | 5.55 ± 0.42 | 72 | [1] |
| H1299 | Non-small cell lung cancer | IC₅₀ values also determined at 24, 48, and 72h | [1] | |
| MDA-MB-453 | Androgen receptor-positive breast cancer | 0.03 | [12] | |
| Other TNBC cell lines | Triple-negative breast cancer | 12-17 | [12] |
Pharmacokinetic Properties in Rats
| Parameter | Value | Dosing | Reference |
| Mean Residence Time | 6.98 h | 0.25 mg/kg (intravenous) or 4 mg/kg (intragastric) | [1] |
| Terminal Half-life | 9.26 h | 0.25 mg/kg (intravenous) or 4 mg/kg (intragastric) | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating multiple intracellular signaling pathways that are critical for cancer cell survival and proliferation.
PI3K/Akt/mTOR Pathway
One of the most well-documented mechanisms of this compound is its inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1][4][6] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and proliferation. This compound has been shown to inhibit PI3K activity, leading to decreased phosphorylation of Akt and subsequent downstream targets.[7]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK Pathway
This compound also influences the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][6] This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The specific effects of this compound on the MAPK pathway can be cell-type dependent.
NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival, is another target of this compound.[1][6] By inhibiting this pathway, this compound can suppress the expression of anti-apoptotic genes and promote cancer cell death.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Wnt/β-catenin Pathway
Recent studies have indicated that this compound can modulate the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and cancer.[13] Alterations in this pathway by this compound can lead to decreased cancer cell proliferation.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols that have been used to investigate the effects of this compound.
Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of cancer cells.
-
Methodology:
-
Cancer cell lines (e.g., A549, MDA-MB-231) are seeded in 96-well plates at a specific density.
-
After allowing the cells to attach overnight, they are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.
-
The absorbance or fluorescence is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
-
Caption: A typical workflow for a cell proliferation assay with this compound.
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of specific proteins in signaling pathways.
-
Methodology:
-
Cells are treated with this compound for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, NF-κB).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives this compound via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
Synthesis and Extraction
This compound can be obtained through extraction from its natural plant sources or via chemical synthesis.[2] The extraction efficiency from plants can be low, making chemical synthesis an important alternative for large-scale production.[2] Several synthetic routes to produce this compound and its derivatives have been developed, which also allows for the creation of novel analogs with potentially improved efficacy and reduced toxicity.[8][14][15]
Conclusion and Future Directions
This compound is a promising natural compound with well-documented anticancer activities. Its ability to modulate multiple key signaling pathways makes it an attractive candidate for further drug development. However, challenges such as its limited solubility and potential for toxicity need to be addressed.[1][8] The development of novel derivatives and drug delivery systems may help to overcome these limitations and unlock the full therapeutic potential of this potent rotenoid. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in clinical settings.
References
- 1. This compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound targets multiple oncogenic signaling pathways to combat human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Derivative of the Natural Agent this compound for Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective activity of this compound identifies therapeutic targets for androgen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Concise Modular Asymmetric Synthesis of this compound, Tephrosin and Investigation into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Total synthesis of (−)-deguelin via an iterative pyran-ring formation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Exploring the anti-angiogenic effects of Deguelin in in vitro and in vivo models.
Technical Guide: The Anti-Angiogenic Properties of Deguelin
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, progression, and metastasis.[1][2] The inhibition of angiogenesis has therefore emerged as a key strategy in cancer therapy. This compound, a natural rotenoid compound isolated from plants such as Mundulea sericea, has demonstrated significant anti-tumorigenic properties, including potent anti-angiogenic effects.[3][4] This technical guide provides a comprehensive overview of the anti-angiogenic activities of this compound, detailing its mechanisms of action as demonstrated in both in vitro and in vivo models. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
In Vitro Anti-Angiogenic Effects of this compound
This compound has been shown to directly inhibit several key processes in endothelial cells that are fundamental to angiogenesis. These include the proliferation, migration, invasion, and differentiation of human umbilical vein endothelial cells (HUVECs), which are a standard in vitro model for studying angiogenesis.[5][6]
Core In Vitro Activities:
-
Inhibition of Proliferation: this compound effectively suppresses the proliferation of endothelial cells, a crucial step for the expansion of the vascular network.[5][7] At therapeutic concentrations (0.01–1 μM), it can inhibit proliferation without inducing significant cytotoxicity or apoptosis in HUVECs.[7][8][9]
-
Suppression of Migration and Invasion: The migration of endothelial cells is essential for them to reach the site of neovascularization. This compound significantly inhibits VEGF-induced HUVEC migration and invasion in a dose-dependent manner.[5][6]
-
Inhibition of Capillary-Like Tube Formation: The final step of angiogenesis in vitro is the organization of endothelial cells into three-dimensional, capillary-like structures. This compound effectively disrupts this process, as demonstrated in tube formation assays on Matrigel™.[5][8]
Table 1: Summary of In Vitro Anti-Angiogenic Effects of this compound
| Assay Type | Model System | This compound Concentration | Key Quantitative Results | Citation(s) |
| Proliferation Assay | HUVECs | 0.01 - 1 µM | Effectively suppressed endothelial cell proliferation without cytotoxicity. | [7][9] |
| Migration Assay | VEGF-induced HUVECs | Dose-dependent | Significantly inhibited chemotactic motility. | [5] |
| Invasion Assay | VEGF-induced HUVECs | Dose-dependent | Significantly inhibited invasion through a Transwell chamber. | [5] |
| Tube Formation Assay | HUVECs on Matrigel™ | Not specified | Effectively inhibited the formation of capillary-like structures. | [8] |
| Aortic Ring Assay | Chick Aortic Arch | 5 nmol | Significantly reduced the number of endothelial cell sprouts. | [1][3] |
In Vivo Anti-Angiogenic Effects of this compound
The anti-angiogenic activity of this compound observed in vitro has been substantiated by multiple in vivo models, confirming its potential as a therapeutic agent.
Core In Vivo Activities:
-
Chick Chorioallantoic Membrane (CAM) Assay: In the CAM model, a widely used system to study angiogenesis, this compound treatment suppressed the formation of new blood vessels.[1][3][8]
-
Matrigel™ Plug Assay: When mixed with Matrigel™ and pro-angiogenic factors and injected subcutaneously into mice, this compound was shown to inhibit vessel formation within the plug.[1]
-
Tumor Xenograft Models: In mouse xenograft models using various cancer cell lines (e.g., non-small cell lung cancer), oral administration of this compound significantly inhibited tumor growth and reduced tumor vascularization, as measured by microvessel density.[1][3][10] For example, treatment decreased tumor vascularization from 100% (control) to 58%.[3][4]
Table 2: Summary of In Vivo Anti-Angiogenic Effects of this compound
| Assay Type | Model System | This compound Dose | Key Quantitative Results | Citation(s) |
| CAM Assay | Chick Embryo | 1 nmol/egg | Reduced new vessel formation to 46.7 ± 3.33%. | [1][3] |
| Matrigel™ Plug Assay | Nude Mice | 10 nmol | Significantly inhibited vessel formation in the Matrigel plug. | [1] |
| Tumor Xenograft | H1299 Lung Cancer | 4 mg/kg (oral) | Inhibited tumor growth by 42.1% and significantly decreased microvessel density. | [1] |
| Tumor Xenograft | Generic | Not specified | Reduced tumor vessel number per high-power field from 100% to 58%. | [3][4] |
| Retinal Neovascularization | Oxygen-Induced Retinopathy (Mouse) | Intravitreal injection | Significantly reduces retinal neovascularization. | [7][9][11] |
| Choroidal Neovascularization | Laser-Induced (Mouse) | Intravitreal injection | Strongly suppressed laser-induced choroidal neovascularization. | [2][8] |
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-angiogenic effects by modulating several critical signaling pathways. Its primary mechanism involves the downregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that regulates the expression of many pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).[1][9][10]
Key Molecular Targets:
-
HIF-1α Inhibition: this compound decreases the expression of HIF-1α protein under both normoxic and hypoxic conditions. It achieves this by inhibiting the de novo synthesis of the HIF-1α protein and by reducing the protein's half-life through the promotion of proteasome-mediated degradation.[1][10] This effect is linked to this compound's ability to inhibit Heat Shock Protein 90 (Hsp90), a chaperone protein required for HIF-1α stability.[3][4]
-
VEGF/VEGFR2 Axis Suppression: By downregulating HIF-1α, this compound subsequently suppresses the expression and secretion of its primary target, VEGF.[1][3][7] Furthermore, this compound has been shown to directly inhibit the VEGF receptor 2 (VEGFR2) signaling cascade in endothelial cells, blocking the activation of downstream effectors like Akt and ERK1/2.[5][6]
-
HGF/c-Met Pathway Inhibition: In the context of hepatocellular carcinoma, this compound has been found to suppress the Hepatocyte Growth Factor (HGF)-induced activation of the c-Met signaling pathway in cancer cells.[5][6][12] This inhibition leads to a reduction in the autocrine production of VEGF by the tumor cells themselves.[5][6]
-
PI3K/Akt Pathway Modulation: this compound is a known inhibitor of the PI3K/Akt pathway.[3][4] This pathway is crucial for endothelial cell survival and proliferation, and its inhibition contributes to this compound's overall anti-angiogenic and pro-apoptotic effects.[3][13]
Caption: this compound inhibits Hsp90, promoting HIF-1α degradation and reducing VEGF expression.
Caption: this compound inhibits both c-Met in cancer cells and VEGFR2 in endothelial cells.
Detailed Methodologies
This section provides generalized protocols for the key assays used to evaluate the anti-angiogenic effects of this compound, based on standard methodologies cited in the literature.
In Vitro Angiogenesis Assay Workflow
Caption: Standard workflow for assessing this compound's effects on HUVECs in vitro.
5.1.1 HUVEC Proliferation Assay
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded at a density of approximately 10,000 cells/well into 6-well or similar plates in complete endothelial growth medium.[14]
-
Treatment: After allowing cells to attach (typically 12-24 hours), the medium is replaced with a low-serum medium containing various concentrations of this compound. A positive control (e.g., VEGF) and a vehicle control (e.g., DMSO) are included.
-
Incubation: Cells are incubated for 24 to 72 hours.
-
Quantification: Cell proliferation is assessed by direct cell counting using a hemocytometer or an automated cell counter, or via colorimetric assays such as the MTT assay, which measures metabolic activity.[15]
5.1.2 Endothelial Cell Tube Formation Assay
-
Plate Coating: Wells of a 24- or 96-well plate are coated with a thin layer of growth factor-reduced Matrigel™ and allowed to polymerize at 37°C for 30-60 minutes.[16]
-
Cell Seeding: HUVECs are harvested and resuspended in a basal medium containing the desired concentrations of this compound and/or angiogenic stimulants.[17] Approximately 10,000-15,000 cells are seeded onto the surface of the gelled Matrigel™.[17]
-
Incubation: Plates are incubated at 37°C for 4 to 18 hours to allow for the formation of capillary-like networks.[16]
-
Analysis: The formation of tubular structures is observed and photographed using a phase-contrast microscope.[18] Quantification is performed by measuring parameters such as the number of branch points, total tube length, or total tube area using imaging software.[19]
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
Caption: Standard workflow for assessing this compound's anti-angiogenic effect using the CAM model.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.[20]
-
Windowing: On embryonic day 3 or 4, a small window is cut into the eggshell to expose the developing chorioallantoic membrane (CAM).[20][21] The window is sealed with tape, and the egg is returned to the incubator.
-
Treatment: On day 8-10, a sterile carrier (e.g., a small filter disk or a gelatin sponge) saturated with this compound solution (e.g., 1 nmol) is placed directly onto the CAM.[1] Control eggs receive the vehicle alone.
-
Re-incubation: The eggs are incubated for an additional 48-72 hours.
-
Analysis: The CAM is excised, placed on a petri dish, and photographed under a stereomicroscope. The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or measuring vessel density in the area surrounding the carrier disk.
Mouse Xenograft Angiogenesis Model
-
Cell Implantation: Cancer cells (e.g., H1299 non-small cell lung cancer cells) are harvested and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[22]
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 4 mg/kg daily) via oral gavage or another appropriate route.[1] The control group receives the vehicle. Body weight and tumor volume are monitored regularly.[22]
-
Endpoint Analysis: After a set period (e.g., 15 days), the mice are euthanized, and the tumors are excised and weighed.[1][22]
-
Vascularization Assessment: To assess angiogenesis, tumor tissues are fixed, sectioned, and subjected to immunohistochemistry (IHC) using an antibody against an endothelial cell marker, such as CD31.[1] Microvessel density (MVD) is then quantified by counting the number of stained vessels per high-power field under a microscope.
Conclusion
The collective evidence from a range of in vitro and in vivo models strongly establishes this compound as a potent inhibitor of angiogenesis. Its multifaceted mechanism of action, primarily centered on the inhibition of the Hsp90/HIF-1α/VEGF axis and direct suppression of crucial receptor tyrosine kinases like VEGFR2 and c-Met, makes it a compelling candidate for further development in cancer therapy.[1][3][5][6] The detailed data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and its derivatives as anti-angiogenic agents.
References
- 1. ovid.com [ovid.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound suppresses angiogenesis in human hepatocellular carcinoma by targeting HGF-c-Met pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses angiogenesis in human hepatocellular carcinoma by targeting HGF-c-Met pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits retinal neovascularization by down-regulation of HIF-1α in oxygen-induced retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiangiogenic effect of this compound on choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits retinal neovascularization by down-regulation of HIF-1alpha in oxygen-induced retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of novel antiangiogenic anticancer activities of this compound targeting hypoxia-inducible factor-1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Frontiers | this compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. hereon.de [hereon.de]
- 15. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. corning.com [corning.com]
- 17. promocell.com [promocell.com]
- 18. ibidi.com [ibidi.com]
- 19. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Chick Embryo Chorioallantoic Membrane In The Study Of Angiogenesis And Metastasis The Cam Assay In The Study Of Angiogenesis And Metastasis [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 22. researchgate.net [researchgate.net]
Elucidating the impact of Deguelin on key signaling pathways such as PI3K/Akt and NF-κB.
An In-Depth Technical Guide to the Impact of Deguelin on PI3K/Akt and NF-κB Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a naturally occurring rotenoid found in plants such as Mundulea sericea, has garnered significant attention in the scientific community for its potent anti-tumorigenic properties.[1][2] This comprehensive technical guide elucidates the molecular mechanisms through which this compound exerts its effects, with a specific focus on two critical intracellular signaling pathways: Phosphatidylinositol 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB). Understanding the intricate interactions of this compound with these pathways is paramount for its development as a potential chemopreventive and therapeutic agent in oncology.
Impact on the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling cascade is a pivotal pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a frequent event in a wide array of human cancers, making it a prime target for anti-cancer drug development.
This compound has been extensively documented as a potent inhibitor of the PI3K/Akt pathway.[2][3][4][5][6] Its primary mechanism of action involves the inhibition of PI3K activity, which subsequently leads to a reduction in the phosphorylation and activation of Akt.[2][4][5] The downstream consequences of Akt inhibition by this compound are profound and multifaceted:
-
Induction of Apoptosis: By inhibiting Akt, this compound prevents the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and Bax. This allows these proteins to trigger the intrinsic apoptotic cascade, leading to programmed cell death.[2]
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, often at the G1/S or G2/M phase, by upregulating the expression of cell cycle inhibitors like p21, p27, and the tumor suppressor p53.[7]
-
Anti-Angiogenic Effects: The PI3K/Akt pathway is a key regulator of angiogenesis. This compound's inhibition of this pathway contributes to its anti-angiogenic properties by downregulating the expression of factors like Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[2]
Impact on the NF-κB Signaling Pathway
The NF-κB signaling pathway is a master regulator of the inflammatory response, immune function, and cell survival. Constitutive activation of NF-κB is a hallmark of many cancers, where it promotes chronic inflammation and protects tumor cells from apoptosis.
This compound has been identified as a potent inhibitor of the NF-κB pathway.[1][7][8][9] It exerts its inhibitory effects by targeting the IκB kinase (IKK) complex.[1] The sequence of events is as follows:
-
Inhibition of IKK Activation: this compound prevents the activation of the IKK complex, which is the upstream kinase responsible for phosphorylating the inhibitory IκBα protein.[1]
-
Stabilization of IκBα: By inhibiting IKK, this compound prevents the phosphorylation and subsequent proteasomal degradation of IκBα.[1][8]
-
Cytoplasmic Sequestration of NF-κB: As IκBα remains bound to the NF-κB (p65/p50) dimer, it is sequestered in an inactive state in the cytoplasm and cannot translocate to the nucleus.[7][9]
-
Downregulation of NF-κB Target Genes: The inhibition of NF-κB nuclear translocation leads to the downregulation of its target genes, which include anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, cFLIP), cytokines (e.g., IL-8), and proteins involved in invasion and metastasis (e.g., MMPs).[8]
Quantitative Data on this compound's Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines, demonstrating its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 Value | Duration of Treatment | Reference |
| A549 | Non-small cell lung cancer | 10.32 ± 1.21 µM | 24 h | [10] |
| A549 | Non-small cell lung cancer | 7.11 ± 0.82 µM | 48 h | [10] |
| A549 | Non-small cell lung cancer | 5.55 ± 0.42 µM | 72 h | [10] |
| H1299 | Non-small cell lung cancer | 5.95 ± 0.60 µM | 24 h | [10] |
| H1299 | Non-small cell lung cancer | 2.05 ± 0.18 µM | 48 h | [10] |
| H1299 | Non-small cell lung cancer | 0.58 ± 0.23 µM | 72 h | [10] |
| MGC-803 | Gastric cancer | 11.83 µM | 72 h | [10] |
| MKN-45 | Gastric cancer | 9.33 µM | 72 h | [10] |
| U266 | Multiple myeloma | 6 µmol/L | Not specified | [10] |
| HT-29 | Colon cancer | 4.32 x 10⁻⁸ M | Not specified | [10] |
| Raji | Burkitt's lymphoma | 21.61 nmol/L | 24 h | [11] |
| Raji | Burkitt's lymphoma | 17.07 nmol/L | 36 h | [11] |
| GH3 | Prolactinoma | 0.1518 µM | Not specified | [12] |
| MMQ | Prolactinoma | 0.2381 µM | Not specified | [12] |
Detailed Experimental Protocols
Western Blotting
Objective: To determine the expression and phosphorylation status of key proteins in the PI3K/Akt and NF-κB pathways following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control for the specified duration.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (typically 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, p-Akt, total IκBα, p-IκBα, total p65, p-p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB in response to this compound treatment.
Methodology:
-
Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
This compound Treatment and Stimulation: After 24-48 hours, pre-treat the cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).[14][15]
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Experimental Workflow
References
- 1. This compound, an Akt inhibitor, suppresses IkappaBalpha kinase activation leading to suppression of NF-kappaB-regulated gene expression, potentiation of apoptosis, and inhibition of cellular invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 4. Effects of this compound on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, A PI3K/AKT inhibitor, enhances chemosensitivity of leukaemia cells with an active PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound, an Akt inhibitor, down-regulates NF-κB signaling and induces apoptosis in colon cancer cells and inhibits tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Attenuates Allergic Airway Inflammation via Inhibition of NF-κb Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits growth and prolactin synthesis in prolactinomas by targeting the PI3K/AKT/CREB3L1 pathway and ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. caymanchem.com [caymanchem.com]
The Rotenoid Deguelin: A Comprehensive Technical Guide to its Discovery, History, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deguelin, a naturally occurring rotenoid, has traversed a remarkable scientific journey from its origins as a component of botanical insecticides to its current status as a promising chemotherapeutic and chemopreventive agent. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted biological activities of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, a structured summary of quantitative data, and visual representations of its mechanisms of action.
Discovery and History
This compound is a natural isoflavone belonging to the rotenoid family of compounds.[1][2] Historically, it has been a constituent of extracts from various plants used as insecticides and piscicides (fish poisons).[2] It is primarily isolated from plant species belonging to the Leguminosae (Fabaceae) family, including:
While its use in traditional applications as an insecticide is long-standing, the focused scientific investigation into this compound's specific biological activities began to gain momentum in the late 20th century. Early research confirmed its insecticidal properties, but subsequent studies unveiled its potent anticancer activities, leading to a surge in research from the late 1990s onwards. This shift in focus has positioned this compound as a molecule of significant interest in oncology and drug discovery.
Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, with its anticancer effects being the most extensively studied. Its mechanisms of action are pleiotropic, targeting multiple key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Anticancer Activity
This compound demonstrates potent antiproliferative and pro-apoptotic effects across a wide range of cancer cell types. This is achieved through the modulation of several critical signaling pathways.
One of the primary mechanisms of this compound's anticancer activity is its inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a crucial mediator of cell survival and proliferation.[4][7] this compound has been shown to inhibit PI3K activity, leading to a reduction in the phosphorylation of Akt (pAkt).[4][7] This deactivation of Akt, in turn, affects downstream targets, promoting apoptosis.[4]
Nuclear factor-κB (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer by promoting cell survival and proliferation.[4] this compound has been shown to suppress the activation of NF-κB.[4] It can inhibit the activation of IKK, which is responsible for the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB.[4] By preventing IκBα degradation, this compound effectively sequesters NF-κB in the cytoplasm, inhibiting its transcriptional activity.[4]
This compound is a recognized inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins.[8][9][10] this compound binds to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function.[9][10] This leads to the proteasomal degradation of Hsp90 client proteins, including Akt, cyclin-dependent kinases, and hypoxia-inducible factor-1α (HIF-1α).[4][8]
This compound is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][11][12] This inhibition disrupts mitochondrial function, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which can trigger apoptosis.[6]
This compound exhibits anti-angiogenic properties by targeting pathways such as the HIF-1α-VEGF signaling cascade.[4] By inhibiting Hsp90, this compound promotes the degradation of HIF-1α, a key transcription factor that regulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[4]
Neurotoxicity
It is important to note that due to its inhibition of mitochondrial complex I, this compound has been associated with potential neurotoxicity. Studies have shown that high doses or long-term exposure to this compound can lead to Parkinson's disease-like symptoms in animal models.[12] This aspect is a critical consideration in its therapeutic development.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| A549 | Lung Adenocarcinoma | 6.47 µM | 72 hours | [8] |
| HCT116 | Colorectal Cancer | 26.2 µM | Not Specified | [8] |
| SW620 | Colorectal Cancer | ~50 nM | 24-48 hours | [3] |
| RKO | Colorectal Cancer | ~10 µM | 24-48 hours | [3] |
| MDA-MB-231 | Breast Cancer | Growth inhibition at 1 µM | Not Specified | [13] |
| BT474 | Breast Cancer | Growth inhibition at 1 µM | Not Specified | [13] |
| MCF-7 | Breast Cancer | Growth inhibition at 1 µM | Not Specified | [13] |
| T47D | Breast Cancer | Growth inhibition at 1 µM | Not Specified | [13] |
| U266 | Multiple Myeloma | Growth inhibition at 6-18 µM | 24 hours | [2] |
| MPC-11 | Murine Myeloma | Inhibition at 3.2-400 ng/ml | 48 hours | [5] |
Table 2: In Vivo Antitumor Activity of this compound
| Cancer Model | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Mammary Tumor | Rat | 33 µ g/rat | Not Specified | Decreased tumor incidence from 60% to 10% | [4] |
| Mammary Tumor | Rat | 330 µ g/rat | Not Specified | No tumors observed | [4] |
| Breast Cancer (MDA-MB-231 Xenograft) | Athymic Mice | 2 or 4 mg/kg (i.p.) | Daily | Significant reduction in tumor growth | [1] |
| Colorectal Cancer (SW620 Xenograft) | Nude Mice | Not Specified (Oral) | 12+ days | Significant suppression of tumor growth | [3] |
| Lung Cancer (NCI-H520 Xenograft) | Nude Mice | 4 mg/kg (Oral) | 3 weeks | Significant inhibition of tumor growth | [14] |
| Pancreatic Cancer (Orthotopic Model) | Not Specified | Not Specified | Not Specified | Suppression of tumor growth and metastasis | [15] |
| Various Xenografts (H1299, A549, UMSCC38, MKN45, PC-3) | Mice | 4 or 8 mg/kg (Oral) | 15-28 days | Statistically significant decrease in tumor growth | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in this compound research.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cell viability and proliferation.[16][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[3][19]
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from nM to µM) for the desired time periods (e.g., 24, 48, 72 hours).[1][5] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[5][20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5][16]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify this compound-induced apoptosis.[2][3]
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathways
This technique is used to determine the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt.[21][22][23]
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits the PI3K/Akt survival pathway.
Caption: this compound inhibits Hsp90, leading to client protein degradation.
Caption: A standard workflow for evaluating the anticancer effects of this compound.
Conclusion
This compound has emerged as a molecule of significant scientific interest, with a rich history transitioning from a natural insecticide to a potential anticancer agent. Its ability to target multiple, critical oncogenic pathways, including PI3K/Akt and Hsp90, underscores its therapeutic potential. This technical guide provides a foundational resource for researchers, consolidating key data and methodologies to facilitate further investigation into the promising therapeutic applications of this compound. Continued research is warranted to optimize its efficacy and address the challenges associated with its potential toxicity, with the ultimate goal of translating this natural product into a clinically valuable therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. This compound induces apoptosis in colorectal cancer cells by activating the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Mitochondrial Complex I Inhibitors Expose a Vulnerability for Selective Killing of Pten-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Effects of B-, C-, and E-Ring-Truncated this compound Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits growth of breast cancer cells by modulating the expression of key members of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 20. researchhub.com [researchhub.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Basic Biological Effects of Deguelin on Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deguelin is a naturally occurring rotenoid, a type of isoflavone, isolated from several plant species, including Derris trifoliata and Mundulea sericea.[1] It has garnered significant interest in the scientific community as a potential chemopreventive and chemotherapeutic agent due to its potent anti-tumorigenic properties.[2][3] Comprehensive research has demonstrated that this compound exerts its anticancer effects by modulating critical cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1][2] Its mechanism of action involves the targeting of multiple key signaling pathways that are often dysregulated in cancer.[4][5] This technical guide provides a detailed overview of the core biological effects of this compound, summarizing quantitative data, outlining experimental methodologies, and visualizing key molecular pathways.
Core Biological Effects and Mechanisms of Action
This compound's anti-cancer activity stems from its ability to intervene in several fundamental cellular processes.
Induction of Apoptosis
A primary mechanism through which this compound exerts its anti-proliferative effects is the induction of programmed cell death, or apoptosis.[6][7] It triggers apoptosis in a wide range of cancer cell lines, often in a dose- and time-dependent manner.[6][8] This is achieved by modulating the expression of key regulatory proteins in both intrinsic and extrinsic apoptotic pathways. This compound treatment leads to the upregulation of pro-apoptotic proteins like Bax, cleaved caspase-3, and cleaved PARP, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2, Mcl-1, and survivin.[3][6][9]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest.[1][2] Depending on the cell type, this arrest can occur at different phases of the cell cycle. For instance, in colon cancer cells, this compound causes an arrest in the G1-S phase.[7] This is mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p27, which in turn decreases the expression of Cyclin E and CDK4.[1][7] The resulting increase in the hypophosphorylated, active form of the Retinoblastoma protein (pRb) leads to the inactivation of the E2F1 transcription factor, thereby blocking cell cycle progression.[1][7] In other cancers, such as multiple myeloma and non-small cell lung cancer, this compound has been shown to induce arrest at the G2/M phase.[2][10]
Anti-Angiogenic and Anti-Metastatic Effects
This compound demonstrates significant anti-angiogenic and anti-metastatic capabilities.[2][3] It can inhibit the formation of new blood vessels, a process critical for tumor growth and survival.[1][11] This is achieved primarily by targeting the Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in angiogenesis.[1][9] By inhibiting Heat Shock Protein 90 (Hsp90), this compound leads to the degradation of HIF-1α, which subsequently reduces the expression of its downstream target, Vascular Endothelial Growth Factor (VEGF).[1][12] Furthermore, this compound can suppress cancer cell migration and invasion by modulating pathways like PI3K/Akt and inhibiting matrix metalloproteinases (MMPs).[2]
Key Signaling Pathways Modulated by this compound
This compound's diverse biological effects are a consequence of its interaction with multiple intracellular signaling pathways.
PI3K/Akt Pathway Inhibition
One of the most well-documented mechanisms of this compound is its inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][11][13] this compound treatment has been shown to inhibit PI3K activity and reduce the levels of phosphorylated (active) Akt (pAkt) in various cancer cells, including human bronchial epithelial cells and leukemia cells.[1][13][14] This inhibition prevents the phosphorylation and inactivation of pro-apoptotic proteins like Bad and Bax, thereby promoting the caspase cascade and apoptosis.[1][11] The ability of this compound to suppress the PI3K/Akt pathway is central to its pro-apoptotic efficacy.[13][15]
Hsp90 Chaperone Function Disruption
This compound acts as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous oncogenic "client" proteins.[1][12][16] By binding to Hsp90, this compound disrupts its chaperone function, leading to the degradation of client proteins critical for tumor growth and survival, such as Akt, MEK1/2, HIF-1α, and NF-κB.[1][9] This mechanism underlies many of this compound's downstream effects, including apoptosis induction and anti-angiogenesis.[1][12] Interestingly, some studies suggest this compound interacts with the C-terminal ATP-binding pocket of Hsp90.[16]
Mitochondrial Bioenergetics Inhibition
This compound is a known inhibitor of mitochondrial complex I (NADH: ubiquinone oxidoreductase), a key component of the electron transport chain.[2][8][17] This inhibition disrupts mitochondrial function, leading to a decrease in oxygen consumption, ATP depletion, and the generation of reactive oxygen species (ROS).[8][18] The resulting mitochondrial permeability transition, characterized by the dissipation of the mitochondrial membrane potential, promotes the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.[8][18] This direct effect on mitochondria represents a fundamental mechanism for its anticancer activity.[8]
Modulation of Other Pathways
In addition to the pathways above, this compound influences several other signaling networks, including:
-
NF-κB Pathway : Suppresses the activation of NF-κB, a key regulator of inflammation and cell survival.[1][2][4]
-
Wnt/β-catenin Pathway : Modulates the expression of key components in the Wnt signaling pathway in breast cancer cells.[2][19]
-
MAPK Pathways : Can activate the p38 MAPK pathway to induce apoptosis in colorectal cancer cells, while having minimal effects on the ERK/MAPK pathway in other contexts.[6][13]
-
AMPK Pathway : Activates AMPK, which can lead to the inhibition of mTOR and a subsequent decrease in the expression of the anti-apoptotic protein survivin.[1]
Quantitative Data Summary
The efficacy of this compound varies across different cancer cell types and experimental conditions. The following tables summarize key quantitative data from various studies.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Citation(s) |
| HT-29 | Colon Cancer | 43.2 nM | Not Specified | [7] |
| SW480 | Colorectal Cancer | 122.02 nM | 24 hours | [6][20] |
| SW480 | Colorectal Cancer | 40.86 nM | 48 hours | [6][20] |
| SW620 | Colorectal Cancer | 36.57 nM | 24 hours | [6][20] |
| SW620 | Colorectal Cancer | 17.73 nM | 48 hours | [6][20] |
| RKO | Colorectal Cancer | 13.25 µM | 48 hours | [6][20] |
| A549 | Non-Small Cell Lung Cancer | 10.32 µM | 24 hours | [3] |
| A549 | Non-Small Cell Lung Cancer | 5.55 µM | 72 hours | [3] |
| H1299 | Non-Small Cell Lung Cancer | 5.95 µM | 24 hours | [3] |
| H1299 | Non-Small Cell Lung Cancer | 0.58 µM | 72 hours | [3] |
| MGC-803 | Gastric Cancer | 11.83 µM | 72 hours | [3] |
| MKN-45 | Gastric Cancer | 9.33 µM | 72 hours | [3] |
| HL-60 | Human Leukemia | 20.14 nM | 48 hours | [14] |
| GH3 | Prolactinoma | 151.8 nM | Not Specified | [21] |
| MMQ | Prolactinoma | 238.1 nM | Not Specified | [21] |
Table 2: Apoptosis Induction by this compound in Cancer Cells
| Cell Line | This compound Concentration | Exposure Time | Apoptosis Rate (%) | Method | Citation(s) |
| SW620 | 50 nM | 24 hours | ~30% | Annexin V-FITC/PI | [6] |
| SW620 | 50 nM | 48 hours | >90% | Annexin V-FITC/PI | [6] |
| RKO | 10 µM | Not Specified | Significant Apoptosis | Annexin V-FITC/PI | [6] |
| 1799 | 100 nM | 3 days | >50% | TUNEL Assay | [15] |
Detailed Methodologies for Key Experiments
The following protocols provide a general framework for assessing the biological effects of this compound. Specific parameters should be optimized for each cell line and experimental setup.
Cell Viability and Proliferation Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment : Treat cells with various concentrations of this compound (e.g., ranging from nM to µM) and a vehicle control (e.g., DMSO). Incubate for desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition : Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement : For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For CCK-8, no solubilization is needed.
-
Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC₅₀ values can be determined using non-linear regression analysis.[6]
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment : Grow cells in 6-well plates and treat with this compound and a vehicle control for the desired duration.
-
Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining : Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Incubation : Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Data Acquisition : Analyze the stained cells using a flow cytometer. Annexin V-FITC detects externalized phosphatidylserine in apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Analysis : Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).[6][10]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Protein Extraction : Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., pAkt, total Akt, cleaved caspase-3, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.[6][9]
Visualization of Pathways and Workflows
Signaling Pathway Diagrams
Caption: this compound inhibits the PI3K/Akt survival pathway.
Caption: this compound induces G1/S cell cycle arrest via the p27/pRb/E2F1 axis.
Experimental Workflow Diagram
References
- 1. This compound, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 3. This compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis in colorectal cancer cells by activating the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the growth of colon cancer cells through the induction of apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis induction by the natural product cancer chemopreventive agent this compound is mediated through the inhibition of mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound inhibits the proliferation of human multiple myeloma cells by inducing apoptosis and G2/M cell cycle arrest: Involvement of Akt and p38 MAPK signalling pathway [hrcak.srce.hr]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effects of this compound on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. greenmedinfo.com [greenmedinfo.com]
- 15. academic.oup.com [academic.oup.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound inhibits growth of breast cancer cells by modulating the expression of key members of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound inhibits growth and prolactin synthesis in prolactinomas by targeting the PI3K/AKT/CREB3L1 pathway and ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Deguelin Solutions for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deguelin, a naturally occurring rotenoid, has garnered significant interest in cancer research due to its potent anti-proliferative and pro-apoptotic activities across a wide range of cancer cell lines. Its mechanism of action primarily involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism. This compound has also been shown to interact with Hsp90, leading to the destabilization of several oncogenic proteins. Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible results in cell culture-based assays. This document provides a detailed, step-by-step protocol for the preparation of this compound solutions for in vitro experimental use.
Data Presentation: Efficacy of this compound in Various Cancer Cell Lines
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in a selection of human cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.
| Cell Line | Cancer Type | Parameter | Concentration |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | Growth inhibition from 37% to 87% at 1 µmol/L[1] |
| BT474 | Breast Carcinoma | - | Growth inhibition from 37% to 87% at 1 µmol/L[1] |
| MCF-7 | Breast Carcinoma | - | Growth inhibition from 37% to 87% at 1 µmol/L[1] |
| T47D | Breast Carcinoma | - | Growth inhibition from 37% to 87% at 1 µmol/L[1] |
| A549 | Non-Small Cell Lung Cancer | IC50 (24h) | 10.32 ± 1.21 µM[2] |
| A549 | Non-Small Cell Lung Cancer | IC50 (48h) | 7.11 ± 0.82 µM[2] |
| A549 | Non-Small Cell Lung Cancer | IC50 (72h) | 5.55 ± 0.42 µM[2] |
| H1299 | Non-Small Cell Lung Cancer | IC50 (24h) | 5.95 ± 0.60 µM[2] |
| H1299 | Non-Small Cell Lung Cancer | IC50 (48h) | 2.05 ± 0.18 µM[2] |
| H1299 | Non-Small Cell Lung Cancer | IC50 (72h) | 0.58 ± 0.23 µM[2] |
| HT-29 | Colon Cancer | IC50 | 4.32 x 10⁻⁸ M[2] |
| SW-620 | Colon Cancer | IC50 | 4.62 x 10⁻⁷ M[2] |
| SW480 | Colorectal Cancer | IC50 (24h) | 122.02 nM[3] |
| SW480 | Colorectal Cancer | IC50 (48h) | 40.86 nM[3] |
| SW620 | Colorectal Cancer | IC50 (24h) | 36.57 nM[3] |
| SW620 | Colorectal Cancer | IC50 (48h) | 17.73 nM[3] |
| RKO | Colorectal Cancer | IC50 (48h) | 13.25 µM[3] |
| MGC-803 | Gastric Cancer | IC50 (72h) | 11.83 µM[2] |
| MKN-45 | Gastric Cancer | IC50 (72h) | 9.33 µM[2] |
Experimental Protocols
Materials
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free, and pyrogen-free microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile, nuclease-free, and pyrogen-free pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
This compound is a potent bioactive compound. While some safety data sheets (SDS) classify it as not hazardous, others indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, it is prudent to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling the powder and concentrated solutions. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Protocol for Preparing a 10 mM this compound Stock Solution
-
Preparation: Before handling this compound, ensure your workspace is clean and you are wearing the appropriate PPE.
-
Weighing this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.944 mg of this compound (Molecular Weight = 394.42 g/mol ).
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, cell culture grade DMSO to the tube. For a 10 mM stock, if you weighed 3.944 mg of this compound, add 1 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the DMSO stock solution is stable for at least 6 months.
-
Protocol for Preparing Working Solutions
-
Serial Dilutions: Prepare intermediate dilutions of the 10 mM this compound stock solution in 100% DMSO to achieve the desired final concentrations for your experiment. It is critical to perform serial dilutions in DMSO before adding the solution to the aqueous cell culture medium to prevent precipitation of the compound.[4]
-
Final Dilution in Culture Medium:
-
Directly add the appropriate volume of the DMSO-based working solution to the pre-warmed cell culture medium. It is recommended to add the this compound solution to the medium with gentle swirling to ensure rapid and uniform mixing.
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[5] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but it is always best to determine the tolerance of your specific cell line.[5]
-
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This will allow you to distinguish the effects of this compound from any potential effects of the solvent.
Mandatory Visualization
This compound's Impact on the PI3K/Akt/mTOR Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Experimental Workflow for this compound Solution Preparation
Caption: Step-by-step preparation of this compound solutions.
References
- 1. This compound inhibits growth of breast cancer cells by modulating the expression of key members of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
Methodologies for assessing the anti-proliferative effects of Deguelin on cancer cells.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deguelin, a natural rotenoid compound isolated from plants such as Mundulea sericea, has demonstrated significant anti-proliferative and pro-apoptotic activities against a variety of cancer cell types.[1][2] Its mechanism of action involves the modulation of key cellular signaling pathways, leading to cell cycle arrest and induction of programmed cell death.[2][3] These characteristics make this compound a promising candidate for cancer chemoprevention and therapy.
These application notes provide detailed methodologies for assessing the anti-proliferative effects of this compound on cancer cells. The protocols herein describe essential in vitro assays to quantify cell viability, apoptosis, and cell cycle distribution. Furthermore, this document outlines the key signaling pathways affected by this compound and provides a framework for their investigation.
Data Presentation
The anti-proliferative efficacy of this compound varies across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, the induction of apoptosis, and the effects on cell cycle distribution observed in various cancer cell lines upon treatment with this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Incubation Time (hours) |
| Colorectal Cancer | SW480 | 122.02 nM | 24 |
| 40.86 nM | 48 | ||
| SW620 | 36.57 nM | 24 | |
| 17.73 nM | 48 | ||
| RKO | 13.25 µM | 48 | |
| HT-29 | 43.2 nM | Not Specified | |
| Lung Cancer | A549 | 6.47 µM | Not Specified |
| H1299 | 5.95 µM | 24 | |
| 2.05 µM | 48 | ||
| 0.58 µM | 72 | ||
| Breast Cancer | MDA-MB-231 | < 10⁻⁸ M | 72 |
| T47D | < 10⁻⁸ M | 72 | |
| Multiple Myeloma | U266 | 6 µM | 24 |
| Neuroblastoma | SH-SY5Y | 26.07 µM | 24 |
| 18.33 µM | 48 | ||
| 12.5 µM | 72 |
Data compiled from multiple sources.[1][4][5][6][7][8][9]
Table 2: Effects of this compound on Apoptosis in Cancer Cells
| Cancer Type | Cell Line | This compound Concentration | Apoptosis Percentage | Incubation Time (hours) |
| Colorectal Cancer | SW620 | 50 nM | ~30% | 24 |
| 50 nM | >90% | 48 | ||
| Multiple Myeloma | U266 | 6 µM | Increased | 24 |
| 12 µM | Increased | 24 | ||
| 18 µM | Increased | 24 |
Data compiled from multiple sources.[1][8]
Table 3: Effects of this compound on Cell Cycle Distribution in Cancer Cells
| Cancer Type | Cell Line | This compound Concentration | Effect on Cell Cycle |
| Breast Cancer | MDA-MB-231 | 1 µM | S phase arrest |
| Colorectal Cancer | HT-29 | 43.2 nM | G1-S phase arrest |
| Multiple Myeloma | U266 | 6, 12, 18 µM | G2/M phase arrest |
| Premalignant Human Bronchial Epithelial | 1799 | 10 nM, 100 nM | G2/M phase arrest |
Data compiled from multiple sources.[3][6][7][8][10]
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-proliferative effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation.
1. PI3K/Akt Pathway: this compound is a known inhibitor of the PI3K/Akt signaling pathway.[2][3] By inhibiting PI3K activity, it prevents the phosphorylation and activation of Akt, a key downstream effector that promotes cell survival and inhibits apoptosis.[11][12] This leads to the dephosphorylation of pro-apoptotic proteins like Bad, ultimately promoting apoptosis.
2. Wnt/β-catenin Pathway: this compound has been shown to modulate the Wnt/β-catenin signaling pathway in breast cancer cells.[10][13] It can lead to a decrease in the levels of β-catenin and its downstream target, cyclin D1, which is a key regulator of cell cycle progression.
3. MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of this compound. In some cancer cell lines, this compound has been observed to inhibit the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and survival.[14][15]
References
- 1. This compound induces apoptosis in colorectal cancer cells by activating the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of B-, C-, and E-Ring-Truncated this compound Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound inhibits the growth of colon cancer cells through the induction of apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the proliferation of human multiple myeloma cells by inducing apoptosis and G2/M cell cycle arrest: Involvement of Akt and p38 MAPK signalling pathway [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits growth of breast cancer cells by modulating the expression of key members of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cn.aminer.org [cn.aminer.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound induces apoptosis in colorectal cancer cells by activating the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
Application Notes and Protocols for Studying the Anti-Tumor Efficacy of Deguelin in Animal Models
Introduction
Deguelin, a naturally occurring rotenoid found in several plant species, has demonstrated significant potential as a chemopreventive and therapeutic agent against various cancers.[1][2] Its anti-tumor effects are attributed to its ability to modulate critical signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[2][3][4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in animal models to study its anti-tumor efficacy.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells by targeting anti-apoptotic signaling pathways, most notably the PI3K/Akt pathway.[3][5] It inhibits the phosphorylation of Akt, which in turn affects downstream targets, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6][7]
-
Cell Cycle Arrest: It can halt the proliferation of tumor cells by causing cell cycle arrest, often at the G1-S phase transition.[3] This is achieved by modulating the expression of cell cycle regulatory proteins such as p27, cyclin E, and cyclin-dependent kinases (CDKs).[3]
-
Anti-Angiogenesis: this compound inhibits the formation of new blood vessels that tumors need to grow and metastasize.[1][8] It targets pathways involving Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[3][4]
-
Inhibition of Metastasis: Studies have shown that this compound can suppress the migration and invasion of cancer cells, key processes in metastasis.[9][10] This is partly achieved by inhibiting epithelial-to-mesenchymal transition (EMT).[9][10]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data from various preclinical studies on this compound.
Table 1: Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Dose & Administration | Treatment Duration | Outcome | Reference(s) |
| Breast Cancer | Athymic nude mice | 2 or 4 mg/kg, i.p., daily | 21 days | Significant reduction in tumor growth. | [11] |
| Pancreatic Cancer | Nude mice (orthotopic) | 5 mg/kg, i.p., daily | 37 days | Inhibition of primary tumor growth and metastasis. | [9] |
| Colorectal Cancer | Nude mice | Oral gavage (dose not specified) | 12 days | Significant suppression of tumor growth and weight. | [12] |
| Lung Cancer (NSCLC) | Nude mice | 4 mg/kg, p.o. | Not specified | Inhibition of tumor growth. | [7] |
| Breast Cancer (4T1) | BALB/c mice | 2 or 6 mg/kg, i.p., daily | 21 days | Significant inhibition of tumor growth and reduced lung metastasis. | [13] |
Table 2: Pharmacokinetics and Toxicity of this compound
| Parameter | Animal Model | Value | Reference(s) |
| Pharmacokinetics | |||
| Mean Residence Time | Rat | 6.98 h | [4] |
| Terminal Half-life | Rat | 9.26 h | [4] |
| Toxicity (LD50) | |||
| Median Lethal Dose | Mouse | 300 mg/kg | [4] |
| Median Lethal Dose | Rat | 980 mg/kg | [4][14] |
| Median Lethal Dose | Rabbit | 3,200 mg/kg | [4] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol describes the preparation of this compound for intraperitoneal (i.p.) or oral (p.o.) administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile ddH₂O
-
Corn oil (for some formulations)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to achieve a concentration of 80 mg/mL.[15] Ensure it is fully dissolved.
-
-
Working Solution for Injection (Example Formulation):
-
To prepare a 1 mL working solution for administration, add 50 µL of the 80 mg/mL DMSO stock solution to 400 µL of PEG300.[15]
-
Mix thoroughly until the solution is clear.[15]
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[15]
-
Finally, add 500 µL of sterile ddH₂O to bring the total volume to 1 mL.[15]
-
This formulation should be prepared fresh before use.[15]
-
-
Alternative Formulation (Corn Oil-based):
-
For some studies, this compound can be suspended in a mixture of corn oil and DMSO (e.g., a 1:1 ratio).[9]
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer the prepared this compound solution to the mice using a sterile syringe and needle. The typical injection volume for a mouse is 100-200 µL.
-
Oral Gavage (p.o.): Use a sterile gavage needle to administer the this compound solution directly into the stomach of the mouse.
-
Protocol 2: Subcutaneous Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6 to 8-week-old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile syringes and needles (25-27 gauge)
-
Digital calipers
-
Animal scale
Procedure:
-
Cell Preparation:
-
Culture the chosen cancer cells to about 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁶ to 1 x 10⁷ cells per 100-200 µL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse according to approved institutional protocols.
-
Inject the cell suspension (100-200 µL) subcutaneously into the flank of the mouse.[16]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow until they are palpable (approximately 50-100 mm³).[12]
-
Measure the tumor dimensions (length and width) every 2-3 days using digital calipers.[17][18]
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2 .[18]
-
Monitor the body weight of the mice as an indicator of general health and potential toxicity.[12]
-
-
Treatment:
-
Once tumors reach the desired size, randomize the mice into control (vehicle) and treatment (this compound) groups.
-
Administer this compound or vehicle according to the predetermined dose and schedule (see Protocol 1).
-
-
Endpoint:
-
Continue treatment and monitoring until the tumors in the control group reach the maximum size allowed by institutional guidelines (e.g., 1500-2000 mm³).[19]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).
-
Protocol 3: Immunohistochemistry (IHC) of Xenograft Tumors
This protocol is for the detection of protein markers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, CD31 for angiogenesis) in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks
-
Microtome
-
Charged glass slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., 10 mM citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3, anti-CD31)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Slide Preparation:
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval by incubating the slides in citrate buffer at 95-100°C for 10-20 minutes.[23] Allow the slides to cool to room temperature.
-
-
Staining:
-
Quench endogenous peroxidase activity by incubating the slides in 3% H₂O₂ for 10 minutes.[22]
-
Block non-specific binding by incubating with a blocking solution for 30-60 minutes.
-
Incubate with the primary antibody at the appropriate dilution overnight at 4°C.[21]
-
Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.[21]
-
Wash with PBS and incubate with streptavidin-HRP conjugate for 30 minutes.[23]
-
-
Visualization and Counterstaining:
-
Analysis:
-
Examine the slides under a microscope and quantify the staining (e.g., by counting positive cells or measuring staining intensity in defined areas).
-
Protocol 4: In Vivo Matrigel Plug Angiogenesis Assay
This assay assesses the effect of this compound on angiogenesis in vivo.
Materials:
-
Growth factor-reduced Matrigel
-
Angiogenic factors (e.g., VEGF, bFGF) - optional
-
This compound or vehicle
-
6 to 8-week-old C57BL/6 or nude mice
-
Ice-cold syringes and needles
Procedure:
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel overnight at 4°C.[24] All subsequent steps should be performed on ice to keep the Matrigel in a liquid state.[25]
-
Mix the liquid Matrigel with this compound or vehicle. If desired, pro-angiogenic factors can be added to stimulate a robust angiogenic response.
-
The final volume for injection is typically 300-600 µL.[24][26]
-
-
Injection:
-
Incubation and Plug Excision:
-
Analysis:
-
Macroscopic: Photograph the plugs to visually assess vascularization.[24]
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as a quantitative measure of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and perform IHC for an endothelial cell marker like CD31 (as described in Protocol 3) to visualize and quantify microvessel density.[24][25]
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound's primary mechanism of action.
Caption: Workflow for a xenograft efficacy study.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 5. Effects of this compound on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound Suppresses Pancreatic Tumor Growth and Metastasis by Inhibiting Epithelial to Mesenchymal Transition in an Orthotopic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Attenuates Non-Small-Cell Lung Cancer Cell Metastasis by Upregulating PTEN/KLF4/EMT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rotenone, this compound, their metabolites, and the rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 17. animalcare.jhu.edu [animalcare.jhu.edu]
- 18. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tumor xenograft assays and immunohistochemistry [bio-protocol.org]
- 21. pubcompare.ai [pubcompare.ai]
- 22. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 24. 4.8. In Vivo Angiogenesis (Matrigel Plug) Assay [bio-protocol.org]
- 25. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating Apoptosis in Cells Treated with Deguelin
Introduction
Deguelin, a naturally occurring rotenoid compound, has demonstrated significant anti-tumorigenic properties across various cancer models.[1][2] Its primary mechanism of action involves the induction of programmed cell death, or apoptosis, making it a compound of interest for cancer chemoprevention and therapy.[1][3] this compound exerts its pro-apoptotic effects by modulating several critical signaling pathways, including the suppression of survival signals and the activation of stress-response pathways.[2][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key techniques used to evaluate apoptosis in cells following treatment with this compound. This document includes an overview of the relevant signaling pathways, detailed experimental protocols for essential assays, and examples of data presentation.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound-induced apoptosis is a multi-faceted process involving the modulation of several key intracellular signaling pathways. The two most prominently cited pathways are the inhibition of the pro-survival PI3K/Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway.
-
PI3K/Akt Pathway Inhibition : The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. This compound has been shown to inhibit PI3K activity, leading to a decrease in the phosphorylation and activation of Akt (pAkt).[2][5] This inactivation prevents the phosphorylation of downstream targets like the pro-apoptotic protein Bad, allowing it to promote apoptosis. The inhibition of this pathway is a central mechanism of this compound's action in various cancers, including breast and lung cancer.[1][3]
-
p38 MAPK Pathway Activation : The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a stress-activated cascade that can lead to apoptosis. In certain cancer cell types, such as colorectal cancer, this compound treatment leads to the activation of the p38 MAPK pathway.[4][6] This activation contributes to the induction of apoptosis, and inhibition of p38 MAPK has been shown to reduce the apoptotic effects of this compound.[4]
Caption: Key signaling pathways modulated by this compound to induce apoptosis.
Experimental Workflow for Apoptosis Evaluation
A typical workflow to assess this compound-induced apoptosis involves a series of assays to confirm the mode of cell death and quantify its extent. The process begins with determining the cytotoxic concentration, followed by specific assays to detect biochemical and morphological hallmarks of apoptosis.
Caption: General experimental workflow for studying this compound-induced apoptosis.
Data Presentation: this compound-Induced Apoptosis
Quantitative data from apoptosis assays should be presented clearly to allow for easy comparison across different conditions.
Table 1: Apoptosis in Colorectal Cancer (CRC) Cell Lines Treated with this compound. [4]
| Cell Line | This compound Concentration | Treatment Time (hours) | Apoptotic Rate (% of cells) |
| SW620 | 50 nM | 24 | ~30% |
| 50 nM | 48 | >90% | |
| RKO | Up to 10 µM | 24 | Significant, dose-dependent increase |
| Up to 10 µM | 48 | Significant, dose-dependent increase |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in CRC Cells. [4]
| Cell Line | Treatment | Cleaved Caspase-3 | Cleaved PARP | Bcl-2 | Survivin |
| SW620 | This compound | Upregulated | Upregulated | Downregulated | Downregulated |
| RKO | This compound | Upregulated | Upregulated | Downregulated | Downregulated |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound dilutions or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubation: Leave the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting:
-
Suspension cells: Centrifuge cells at 300 x g for 5 minutes.
-
Adherent cells: Gently trypsinize the cells, collect them, and combine with the supernatant (which may contain detached apoptotic cells). Centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend 1-5 x 10⁵ cells in 500 µL of 1X Binding Buffer.[9]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry. Use FITC signal detector (FL1) for Annexin V and phycoerythrin signal detector (FL2) for PI.[9]
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Western Blotting for Apoptosis Markers
Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade. Key markers for this compound-induced apoptosis include the cleaved (active) forms of Caspase-3 and PARP, and changes in the expression of Bcl-2 family proteins.[10][11]
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[12]
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[12]
Caspase-3 Activity Assay
Principle: This assay directly measures the enzymatic activity of Caspase-3 (and Caspase-7), a key executioner caspase in apoptosis.[13] The assay uses a specific peptide substrate (DEVD) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., AMC).[13] Cleavage of the substrate by active Caspase-3 releases the reporter molecule, which can be quantified.
Protocol (Colorimetric):
-
Cell Lysis: Prepare cell lysates from treated and control cells as described in the kit manufacturer's protocol (typically 1-5 x 10⁶ cells).
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate to each well.
-
Reaction Buffer: Add 50 µL of 2X Reaction Buffer containing DTT to each sample.
-
Substrate Addition: Add 5 µL of the DEVD-pNA (4 mM) substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 400-405 nm in a microplate reader.
-
Analysis: Compare the absorbance of treated samples to the control to determine the fold increase in Caspase-3 activity.
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14][15] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.[14] Apoptotic cells can then be visualized by fluorescence microscopy or quantified by flow cytometry.
Protocol (for Fluorescence Microscopy): [16]
-
Cell Culture: Grow and treat cells on glass coverslips or chamber slides.
-
Fixation: Rinse cells with PBS and fix with 3.7% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.[16]
-
Equilibration: Wash cells with PBS and incubate with 100 µL/well of Equilibration Buffer for 10 minutes.
-
TdT Labeling: Prepare the TUNEL reaction mixture (TdT and Biotin-dUTP solution). Incubate cells in 50 µL of this mixture for 60 minutes at 37°C in the dark.[16]
-
Detection: Wash cells with PBS. Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC) to detect the incorporated biotin-dUTP.
-
Counterstaining (Optional): Stain the nuclei with a DNA dye like DAPI or Hoechst.
-
Visualization: Mount the coverslips and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
References
- 1. Frontiers | this compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in colorectal cancer cells by activating the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. dovepress.com [dovepress.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.cn [abcam.cn]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencellonline.com [sciencellonline.com]
A protocol for establishing a xenograft mouse model to test Deguelin's efficacy.
Application Note & Protocol
Topic: A Protocol for Establishing a Xenograft Mouse Model to Test Deguelin's Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a natural compound isolated from plants such as Derris trifoliata that has demonstrated significant anti-tumorigenic and anti-proliferative activities across various cancer types, both in vitro and in vivo.[1] Its mechanism of action is multifaceted, primarily involving the inhibition of Heat Shock Protein 90 (Hsp90), which in turn disrupts multiple oncogenic signaling pathways crucial for cancer cell survival, proliferation, and angiogenesis.[1][2] Key pathways affected by this compound include PI3K/Akt/mTOR, IKK-IκBα-NF-κB, and AMPK-mTOR-survivin.[1][2][3] By inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis, this compound presents itself as a promising candidate for cancer chemoprevention and therapy.[1][4]
This document provides a detailed protocol for establishing a subcutaneous xenograft mouse model to evaluate the anti-tumor efficacy of this compound. The protocol covers in vitro pre-assessment, in vivo tumor establishment and treatment, and post-mortem analysis of tumor tissues to elucidate the mechanistic effects of the compound.
Overall Experimental Workflow
The following diagram outlines the complete experimental workflow, from initial cell line selection to final data analysis.
This compound Signaling Pathways
This compound exerts its anticancer effects by modulating several critical signaling pathways, as illustrated below. It primarily acts as an Hsp90 inhibitor, leading to the degradation of Hsp90 client proteins and subsequent downstream effects.[1]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective activity of this compound identifies therapeutic targets for androgen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methods for determining the IC50 value of Deguelin in different cell lines.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deguelin, a naturally occurring rotenoid found in several plant species, has garnered significant attention in cancer research for its potent antiproliferative and pro-apoptotic activities across a wide range of cancer cell lines.[1][2] Its mechanism of action involves the modulation of key cellular signaling pathways, primarily inhibiting the PI3K/Akt pathway and suppressing NF-κB activation.[1][3][4] This document provides detailed application notes and standardized protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cell lines, a critical parameter for evaluating its potency and for comparing its efficacy across different cancer types.
Data Presentation: IC50 Values of this compound
The following table summarizes the reported IC50 values of this compound in various human cancer cell lines. These values were determined using different cytotoxicity assays and incubation times, highlighting the importance of standardized protocols for comparable results.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | MTT | 24 | 10.32 ± 1.21 | [1] |
| A549 | Lung Adenocarcinoma | MTT | 48 | 7.11 ± 0.82 | [1] |
| A549 | Lung Adenocarcinoma | MTT | 72 | 5.55 ± 0.42 | [1] |
| H1299 | Non-small Cell Lung Cancer | MTT | 24 | 5.95 ± 0.60 | [1] |
| H1299 | Non-small Cell Lung Cancer | MTT | 48 | 2.05 ± 0.18 | [1] |
| H1299 | Non-small Cell Lung Cancer | MTT | 72 | 0.58 ± 0.23 | [1] |
| MGC-803 | Gastric Cancer | - | 72 | 11.83 | [1] |
| MKN-45 | Gastric Cancer | - | 72 | 9.33 | [1] |
| DBTRG | Glioblastoma | - | 24 | 4.178 | [1] |
| C6 | Glioblastoma | - | 12 | 1.953 | [1] |
| HT-29 | Colon Cancer | - | - | 0.0432 | [1] |
| SW-620 | Colon Cancer | - | - | 0.462 | [1] |
| MDA-MB-453 | Triple Negative Breast Cancer | - | - | 0.030 | [5] |
| SUM-185PE | Triple Negative Breast Cancer | - | - | 0.061 | [5] |
| PC-3 | Prostate Cancer | - | - | Low µM | [6] |
| MCF-7 | Breast Cancer | - | - | Low µM | [6] |
| HepG2 | Liver Cancer | - | - | Low µM | [6] |
| Jurkat | Leukemia | - | - | Low µM | [6] |
| Raji | Burkitt's Lymphoma | MTT | 24 | 0.02161 | [7] |
| Raji | Burkitt's Lymphoma | MTT | 36 | 0.01707 | [7] |
| SH-SY5Y | Neuroblastoma | CCK-8 | 24 | 26.07 ± 2.18 | [8] |
| SH-SY5Y | Neuroblastoma | CCK-8 | 48 | 18.33 ± 0.94 | [8] |
| SH-SY5Y | Neuroblastoma | CCK-8 | 72 | 12.5 ± 1.49 | [8] |
Experimental Protocols
Two common and reliable methods for determining the IC50 value of this compound are the MTT assay and the Sulforhodamine B (SRB) assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9]
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Determine cell density using a hemocytometer.
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A common concentration range to start with is 0.01 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.[13]
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trichloroacetic acid (TCA) solution, 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Acetic acid solution, 1% (v/v)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 510 nm)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Cell Fixation:
-
Washing and Staining:
-
Removal of Unbound Dye and Solubilization:
-
Absorbance Reading:
-
Measure the absorbance at 510 nm using a microplate reader.[13]
-
Data Analysis and IC50 Calculation
-
Calculate Percent Inhibition:
-
For each concentration of this compound, calculate the percentage of cell viability or inhibition relative to the vehicle control.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
% Inhibition = 100 - % Viability
-
-
Generate a Dose-Response Curve:
-
Plot the percent inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
-
Determine the IC50 Value:
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. This compound, an Akt inhibitor, suppresses IkappaBalpha kinase activation leading to suppression of NF-kappaB-regulated gene expression, potentiation of apoptosis, and inhibition of cellular invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. rsc.org [rsc.org]
- 4. Effects of this compound on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. SRB assay for measuring target cell killing [protocols.io]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. towardsdatascience.com [towardsdatascience.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. scispace.com [scispace.com]
- 14. High-Throughput Dose-Response Data Analysis | by Scott McPhee | Medium [medium.com]
Deguelin as a Research Tool for Investigating Cellular Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deguelin, a naturally occurring rotenoid isolated from plants such as Mundulea sericea, has emerged as a potent research tool for investigating cellular signaling pathways, particularly in the context of cancer biology.[1][2] Its multifaceted mechanism of action, which involves the modulation of key cellular processes like apoptosis, cell cycle progression, and angiogenesis, makes it an invaluable agent for dissecting complex signaling networks.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to probe these pathways.
Mechanism of Action
This compound exerts its biological effects by targeting multiple key signaling molecules. A primary mechanism is its ability to inhibit the function of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and activity of numerous oncogenic proteins.[5][6] By binding to the ATP-binding pocket of Hsp90, this compound leads to the degradation of Hsp90 client proteins, including Akt, MEK1/2, and HIF-1α.[5][6][7] This disruption of Hsp90 function is central to many of this compound's downstream effects.
The primary signaling pathways modulated by this compound include:
-
PI3K/Akt/mTOR Pathway: this compound is a well-documented inhibitor of the PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation.[3][8] It downregulates the phosphorylation of Akt, thereby inhibiting downstream signaling to mTOR and promoting apoptosis.[3][7][9]
-
NF-κB Signaling Pathway: this compound effectively suppresses the activation of NF-κB, a transcription factor that plays a pivotal role in inflammation and cell survival.[10][11] It achieves this by inhibiting the activation of IκBα kinase (IKK), which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[11][12]
-
p38 MAPK Pathway: In some cellular contexts, such as colorectal cancer, this compound has been shown to induce apoptosis by activating the p38 MAPK pathway.[13][14]
-
Wnt/β-catenin Pathway: Studies have also indicated that this compound can modulate the Wnt signaling pathway, leading to a reduction in β-catenin levels.[15][16]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative overview of its anti-proliferative activity.
| Cancer Type | Cell Line | IC50 (24 hours) | IC50 (48 hours) | IC50 (72 hours) | Reference |
| Colorectal Cancer | SW480 | 122.02 nM | 40.86 nM | [13][17] | |
| SW620 | 36.57 nM | 17.73 nM | [13][17] | ||
| RKO | 13.25 µM | [13][17] | |||
| HT-29 | 4.32 x 10⁻⁸ M | [1] | |||
| Non-small cell lung cancer | A549 | 10.32 ± 1.21 µM | 7.11 ± 0.82 µM | 5.55 ± 0.42 µM | [1] |
| H1299 | 5.95 ± 0.60 µM | 2.05 ± 0.18 µM | 0.58 ± 0.23 µM | [1] | |
| Glioblastoma | DBTRG | 4.178 µM | [1] | ||
| C6 | 1.953 µM (12h) | [1] | |||
| Gastric Cancer | MGC-803 | 11.83 µM | [1] | ||
| MKN-45 | 9.33 µM | [1] | |||
| Multiple Myeloma | U266 | 6 µmol/L | [1] |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound suppresses NF-κB signaling.
Experimental Workflow Diagram
References
- 1. This compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound's Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, A PI3K/AKT inhibitor, enhances chemosensitivity of leukaemia cells with an active PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetmol.com [targetmol.com]
- 10. This compound, an Akt inhibitor, down-regulates NF-κB signaling and induces apoptosis in colon cancer cells and inhibits tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an Akt inhibitor, suppresses IkappaBalpha kinase activation leading to suppression of NF-kappaB-regulated gene expression, potentiation of apoptosis, and inhibition of cellular invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Attenuates Allergic Airway Inflammation via Inhibition of NF-κb Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis in colorectal cancer cells by activating the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Strategies to minimize the off-target effects of Deguelin in research.
Welcome to the technical support center for Deguelin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing its off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Observed Cellular Toxicity in Non-Target Cells
Question: I am observing significant toxicity in my normal/control cell lines when treating with this compound. How can I reduce this off-target cytotoxicity while maintaining its efficacy against cancer cells?
Answer:
Off-target toxicity is a known challenge with this compound. Here are several strategies to mitigate this issue:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration that induces the desired effect in your target cells with minimal toxicity in non-target cells. It has been noted that higher doses (>10 μM) of this compound can decrease cellular viability.[1]
-
Combination Therapy: Consider using this compound in combination with other agents. For instance, co-treatment with a p38MAPK inhibitor (like SB202190) has been shown to diminish the negative effects of this compound on oxygen consumption while maintaining its therapeutic efficacy.[1][2]
-
Utilize this compound Derivatives: Novel derivatives of this compound, such as SH-14, have been developed to have comparable efficacy with reduced toxicity.[3][4] These derivatives may offer a better therapeutic window.
-
Control Exposure Time: The inhibitory effects of this compound can be time-dependent.[3] Optimize the incubation time to achieve the desired outcome without causing excessive stress to normal cells.
Issue 2: Inconsistent or Unexpected Experimental Results
Question: My experimental results with this compound are not consistent, or I'm observing effects that are not reported in the literature. What could be the cause?
Answer:
Inconsistent results can stem from several factors related to this compound's properties and handling:
-
Compound Stability: this compound is sensitive to light and air, which can lead to its decomposition and a decrease in biological activity.[4] Ensure proper storage of the compound, protected from light and air. Prepare fresh solutions for each experiment. The derivative SH-14 was specifically designed to be more chemically stable.[4]
-
Vehicle Effects: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is used at a concentration that does not affect the cells on its own. Always include a vehicle-only control in your experiments.
-
Cell Line Specificity: The effects of this compound can vary between different cell lines due to their unique genetic and proteomic profiles. The response to this compound is dependent on the specific signaling pathways active in the cells being studied.
-
Off-Target Effects: this compound has known off-target effects, such as the inhibition of mitochondrial complex I and induction of Parkinson's disease-like symptoms in high doses or long-term administration.[3][5] Be aware of these potential confounding factors in your experimental design and interpretation of results. One identified off-target effect is the inhibition of oxygen consumption via an increase in p38MAPK phosphorylation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exerts its anticancer effects through multiple mechanisms. It is a known inhibitor of Heat shock protein 90 (Hsp90), which leads to the degradation of numerous client proteins involved in cell proliferation, survival, and angiogenesis, such as Akt, MEK1/2, and HIF-1α.[4][5] this compound also inhibits several key signaling pathways, including the PI3K/Akt, NF-κB, and Wnt/β-catenin pathways.[3][6][7]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effects of this compound include:
-
Mitochondrial Inhibition: this compound is a potent inhibitor of mitochondrial complex I (NADH dehydrogenase), which can disrupt cellular respiration.[4]
-
Neurotoxicity: Long-term or high-dose administration of this compound has been shown to induce Parkinson's disease-like symptoms in animal models, characterized by a reduction in tyrosine hydroxylase-positive neurons.[3][5]
-
Inhibition of Oxygen Consumption: this compound can inhibit cellular oxygen consumption, an effect linked to the phosphorylation of p38MAPK.[1][2]
Q3: Are there less toxic alternatives to this compound?
A3: Yes, researchers have developed structural derivatives of this compound to reduce its toxicity while maintaining its anticancer activity. The derivative SH-14, for example, has shown comparable efficacy to this compound but with reduced toxicity.[3][4] These derivatives often have improved stability as well.[4]
Q4: Can this compound be used in combination with other therapies?
A4: Yes, combination therapy is a promising strategy to enhance the efficacy of this compound and reduce its side effects. For example, combining this compound with a p38MAPK inhibitor can ameliorate its negative impact on oxygen consumption.[1][2] It has also been shown to reverse resistance to conventional chemotherapy agents like paclitaxel in certain cancer cells.[3]
Q5: What concentration of this compound should I use in my in vitro experiments?
A5: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being addressed. A dose-response study is crucial. However, literature suggests that this compound can decrease cellular viability at doses above 10 μM, while effects on oxygen consumption are observed over a wider range (1.0-100 μM).[1] IC50 values for inhibiting cell proliferation can be in the nanomolar to low micromolar range for various cancer cell lines.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DBTRG | Glioblastoma | 4.178 (24h) | [3] |
| C6 | Glioblastoma | 1.953 (12h) | [3] |
| HT-29 | Colon Cancer | 0.0432 | [3] |
Table 2: Effect of this compound and a p38MAPK Inhibitor (SB202190) on HepG2 Cell Viability and Oxygen Consumption
| Treatment | Concentration (µM) | Cell Viability (% of Control) | Oxygen Consumption (% of Control) | Reference |
| This compound | 10 | ~80% | Inhibited | [1][2] |
| This compound | 100 | <20% | Inhibited | [1][2] |
| This compound + SB202190 | 10 + 0.35 | ~80% | Increased vs. This compound alone | [2] |
| This compound + SB202190 | 100 + 0.35 | <15% | Increased vs. This compound alone | [2] |
Experimental Protocols
Protocol 1: Dose-Response Assay for this compound Cytotoxicity
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound solutions to the respective wells. Include a vehicle-only control (medium with DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Combination Therapy with this compound and a p38MAPK Inhibitor
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Drug Preparation: Prepare stock solutions of this compound and a p38MAPK inhibitor (e.g., SB202190) in DMSO. Prepare treatment media containing a fixed concentration of the p38MAPK inhibitor (e.g., 350 nM SB202190) and varying concentrations of this compound (0.01 µM to 100 µM).
-
Controls: Include controls for each drug alone at all tested concentrations, as well as a vehicle-only control.
-
Treatment and Incubation: Treat the cells and incubate for 24 hours as described in Protocol 1.
-
Viability and Other Assays: Assess cell viability using the MTT assay. Additionally, other assays can be performed to evaluate specific off-target effects, such as an oxygen consumption assay.
-
Data Analysis: Compare the effects of the combination treatment to each agent alone to determine if the inhibitor mitigates this compound's off-target effects.
Visualizations
Caption: On-target signaling pathways inhibited by this compound.
Caption: Workflow for mitigating this compound's off-target effects.
Caption: Known off-target pathways of this compound and mitigation.
References
- 1. Amelioration of an undesired action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amelioration of an Undesired Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Derivative of the Natural Agent this compound for Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound targets multiple oncogenic signaling pathways to combat human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing Deguelin dosage to maximize anti-cancer effects while minimizing toxicity.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Deguelin dosage to maximize anti-cancer effects while minimizing toxicity.
Frequently Asked Questions (FAQs)
A list of frequently asked questions for quick guidance on using this compound in research.
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound exhibits its anti-cancer effects through multiple mechanisms. It is a known inhibitor of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][2][3] It also functions as an HSP90 inhibitor, leading to the degradation of several oncogenic client proteins.[4] Additionally, this compound has been shown to modulate other pathways including NF-κB and MAPK, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[1][2][4] |
| What are the known toxicities associated with this compound? | The primary concern with this compound is potential neurotoxicity, particularly at higher doses.[4] Studies in rats have shown that long-term or high-dose administration can induce Parkinson's disease-like symptoms due to its effect on dopaminergic neurons.[4] It is also an inhibitor of mitochondrial complex I, which can lead to impaired mitochondrial function.[4] |
| What is the current status of this compound in clinical trials? | While this compound has shown significant promise in pre-clinical studies, there is limited evidence of it currently being in active clinical trials for cancer treatment.[1][4] Research focus appears to have shifted towards developing this compound derivatives with improved efficacy and reduced toxicity.[4] |
| How should I prepare a stock solution of this compound? | This compound is poorly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). For cell culture experiments, this stock can then be diluted in the culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). |
| In which cancer types has this compound shown efficacy? | Pre-clinical studies have demonstrated this compound's anti-cancer activity in a variety of cancer types, including but not limited to lung, breast, colorectal, pancreatic, and prostate cancer, as well as leukemia and multiple myeloma.[1][4] |
Data Presentation
In Vitro Anti-Cancer Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Non-Small Cell Lung Cancer | A549 | 10.32 (24h), 7.11 (48h), 5.55 (72h) | |
| H1299 | 5.95 (24h), 2.05 (48h), 0.58 (72h) | ||
| Colon Cancer | HT-29 | 0.0432 | |
| SW-620 | 0.462 | ||
| Glioblastoma | C6 | 1.953 (12h) | |
| DBTRG | 4.178 (24h) | ||
| Gastric Cancer | MGC-803 | 11.83 (72h) | |
| MKN-45 | 9.33 (72h) |
In Vivo Dosage and Toxicity of this compound
This table provides an overview of effective dosages and observed toxicities of this compound in animal models.
| Animal Model | Cancer Type | Effective Dosage | Observed Toxicity | Citation |
| Mice | Head and Neck Squamous Cell Carcinoma | 4 mg/kg (3 weeks) | Not specified | [4] |
| Mice (xenograft) | Colorectal Cancer | 4 mg/kg daily (oral gavage) | No obvious toxicity or effect on body weight observed. | |
| Rats | N/A (Toxicity Study) | 3 mg/kg/day (subcutaneous) | Induced Parkinson's disease-like syndrome. | |
| Mice | N/A (Toxicity Study) | LD50: 300 mg/kg | Species-dependent lethal dose. | [4] |
| Rabbits | N/A (Toxicity Study) | LD50: 3,200 mg/kg | Species-dependent lethal dose. | [4] |
| Rats | N/A (Toxicity Study) | LD50: 980 mg/kg | Species-dependent lethal dose. | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis (Annexin V/PI) Assay
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Treat cells with the desired concentration of this compound and a vehicle control for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of the PI3K/Akt Pathway
This protocol is for assessing the effect of this compound on key proteins in the PI3K/Akt signaling pathway.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Suggested Solution |
| This compound precipitates in culture medium. | Poor aqueous solubility of this compound. | Prepare a high-concentration stock solution in DMSO. When diluting into the medium, ensure the final DMSO concentration is low (≤0.1%) and vortex thoroughly before adding to cells. |
| Inconsistent IC50 values between experiments. | Variations in cell density, passage number, or incubation time. Purity of the this compound compound may vary. | Standardize cell seeding density and passage number. Ensure precise timing of compound addition and assay termination. Use a high-purity, verified source of this compound. |
| High background in MTT assay. | Contamination of culture or reagents. High cell density. | Ensure aseptic techniques and use sterile reagents. Optimize cell seeding density to avoid overgrowth. |
| No or weak signal in Western blot. | Low protein expression, inefficient protein transfer, or inactive antibodies. | Increase the amount of protein loaded. Optimize transfer conditions (time and voltage). Use fresh, properly stored antibodies and include a positive control. |
| Unexpected cell death in control group. | DMSO toxicity at high concentrations. Contamination. | Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤0.1%). Regularly check cell cultures for any signs of contamination. |
In Vivo Experiments
| Issue | Possible Cause | Suggested Solution |
| Animal weight loss or signs of distress. | This compound-induced toxicity, particularly neurotoxicity. | Monitor animals closely for any adverse effects. Consider reducing the dosage or the frequency of administration. Perform a pilot dose-finding study to determine the maximum tolerated dose (MTD). |
| Inconsistent tumor growth inhibition. | Variability in tumor implantation or animal health. Inconsistent drug administration. | Standardize the tumor implantation procedure. Ensure all animals are healthy before starting the experiment. Administer this compound consistently (e.g., same time each day, same route). |
| Difficulty in dissolving this compound for injection. | Poor solubility of this compound in common vehicles. | Prepare a suspension in an appropriate vehicle like corn oil or a formulation with solubilizing agents such as PEG300 and Tween 80. Ensure the suspension is homogenous before each administration. |
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for optimizing this compound dosage.
Caption: Relationship between this compound's efficacy and toxicity.
References
- 1. This compound, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 3. gorlinsyndrome.org [gorlinsyndrome.org]
- 4. A Novel Derivative of the Natural Agent this compound for Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
How to control for the effects of DMSO when used as a solvent for Deguelin.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to properly control for the effects of Dimethyl Sulfoxide (DMSO) when it is used as a solvent for Deguelin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for this compound?
A1: this compound is a naturally occurring rotenoid with poor aqueous solubility.[1][2] DMSO is a powerful amphipathic solvent, meaning it can dissolve both polar and nonpolar substances, making it an effective vehicle for introducing hydrophobic compounds like this compound into aqueous cell culture media.[3][4]
Q2: What are the potential off-target effects of DMSO in my experiments?
A2: While essential for solubilizing this compound, DMSO is not biologically inert and can have dose-dependent effects on cells. These effects can include altered cell proliferation, differentiation, and even cytotoxicity at higher concentrations.[5][6] Critically, DMSO can modulate the activity of various signaling pathways, including some that are also targets of this compound, such as the PI3K/Akt, MAPK, and NF-κB pathways.[7][8][9]
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
A3: The maximum tolerated concentration of DMSO is highly cell-line dependent.[10] However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxic effects.[11][12] For sensitive cell lines, especially primary cells, it is advisable to use a final concentration of 0.1% or lower.[10][11] It is always best practice to perform a dose-response curve for your specific cell line to determine the no-effect concentration of DMSO.
Q4: How do I properly control for the effects of DMSO in my this compound experiments?
A4: The most critical control is a "vehicle control." This involves treating a parallel set of cells with the same concentration of DMSO that is used to deliver this compound, but without the this compound itself. This allows you to distinguish the effects of this compound from the effects of the solvent. Your experimental groups should therefore include:
-
Untreated cells (negative control)
-
Vehicle-treated cells (DMSO only)
-
This compound-treated cells (dissolved in DMSO)
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound precipitates out of solution when added to cell culture media. | The final concentration of DMSO is too low to maintain this compound's solubility in the aqueous media. | Prepare a more concentrated stock solution of this compound in 100% DMSO. This allows you to add a smaller volume to your media to reach the desired final this compound concentration, while keeping the final DMSO concentration within a safe range (e.g., ≤ 0.5%).[13] For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO, you would need a 10 mM stock solution of this compound in 100% DMSO. |
| High levels of cell death are observed in both this compound-treated and vehicle control groups. | The concentration of DMSO is too high for your specific cell line, leading to cytotoxicity.[14] | Determine the maximum tolerated DMSO concentration for your cell line by performing a viability assay (e.g., MTT, Trypan Blue exclusion) with a range of DMSO concentrations (e.g., 0.05% to 2%).[3][10] Based on the results, choose a DMSO concentration that does not significantly impact cell viability. |
| Unexpected changes in the expression or phosphorylation of signaling proteins are seen in the vehicle control group. | DMSO is known to affect cellular signaling pathways, even at low concentrations.[7][8] This can include pathways that are also modulated by this compound.[15][16][17] | Meticulously compare the results from your vehicle control group to your untreated control group. Any changes observed in the vehicle control must be considered when interpreting the effects of this compound. If the DMSO effect is significant, consider exploring alternative, less biologically active solvents, though this may be challenging for a compound like this compound. |
| Inconsistent or variable results between experiments. | Poor solubility and handling of this compound and DMSO can lead to inconsistent dosing.[18] | Ensure your DMSO stock of this compound is fully solubilized before each use. Sonication can aid in dissolving compounds in DMSO.[11] When diluting into your final culture medium, add the DMSO stock dropwise while gently vortexing the medium to facilitate dispersion and prevent precipitation.[11] |
Quantitative Data Summary
Table 1: Recommended Maximum DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration (%) | Reference(s) |
| Most cell lines | 0.5% | [11] |
| Sensitive/Primary cells | ≤ 0.1% | [10][11] |
| Some robust cell lines | Up to 1% | [11] |
| Avoid (Cytotoxic) | ≥ 5% | [14] |
Table 2: Effects of DMSO on Cell Viability (Example Data)
| DMSO Concentration (%) | Cell Viability Reduction (%) | Notes | Reference(s) |
| 0.1 - 0.5% | Generally < 10% | Considered safe for most cell lines. | [14] |
| 1% | Variable, can be > 10% | Cell line dependent, may start to see effects. | [3][19] |
| 2.5% | Significant reduction | Not recommended for most applications. | [20] |
| 5% | High cytotoxicity | Should be avoided. | [14] |
Experimental Protocols
Protocol 1: Determining the Non-Toxic Concentration of DMSO
-
Cell Seeding: Plate your cells of interest in a 96-well plate at their optimal density for a viability assay and allow them to adhere overnight.
-
Preparation of DMSO dilutions: Prepare a series of dilutions of your cell culture medium containing various concentrations of DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%, 5%). Also, prepare a control medium with no DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the prepared DMSO-containing or control media.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT assay.
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized detergent).
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the untreated control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.
Protocol 2: Vehicle-Controlled this compound Treatment
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% sterile DMSO. For example, a 10 mM stock.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Experimental Groups: Set up the following experimental groups in triplicate:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium with the same final concentration of DMSO that will be used for the this compound treatment.
-
This compound Treatment: Cells in culture medium with the desired final concentration of this compound.
-
-
Treatment Application:
-
For the Vehicle Control , add the appropriate volume of 100% DMSO to the culture medium to achieve the final desired concentration (e.g., for a 0.1% final concentration, add 1 µL of DMSO to 1 mL of medium).
-
For the This compound Treatment , add the appropriate volume of the this compound stock solution to the culture medium to achieve the final desired concentrations of both this compound and DMSO.
-
-
Incubation: Incubate the cells for the specified experimental time.
-
Downstream Analysis: Proceed with your intended downstream assays (e.g., Western blot, qPCR, apoptosis assay), ensuring to compare the this compound-treated group to the vehicle control group for accurate interpretation of the results.[21]
Visualizations
References
- 1. A Novel Derivative of the Natural Agent this compound for Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound targets multiple oncogenic signaling pathways to combat human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amelioration of an Undesired Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental protocols to improve the reproducibility of Deguelin studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility and reliability of their Deguelin studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a natural compound isolated from plants like Derris trifoliata that exhibits significant anti-tumor activities.[1] Its primary mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2] It is widely recognized as an inhibitor of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][3][4] By inhibiting this pathway, this compound leads to the downregulation of anti-apoptotic proteins and the activation of caspases, ultimately causing cancer cell death.[1]
Q2: How should I dissolve and store this compound for in vitro experiments? A2: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO in the medium should be kept low (commonly ≤ 0.1%) to avoid solvent-induced toxicity.[5][6] Stock solutions should be stored at -20°C.[7]
Q3: Why am I observing toxicity in my normal/control cells? A3: While this compound shows selective toxicity towards premalignant and malignant cells over normal cells, high concentrations or prolonged exposure can affect normal cells.[3][4] The dose-dependent nature of this compound is critical; for instance, while a 4 mg/kg dose in xenograft models shows significant tumor inhibition without detectable toxic effects, long-term, high-dose administration has been associated with Parkinson's-like syndromes in rats.[1] It is crucial to determine the optimal concentration that maximizes anti-cancer effects while minimizing toxicity to non-malignant cells through careful dose-response experiments.
Q4: Are there known off-target effects or alternative signaling pathways affected by this compound? A4: Yes. Besides its well-documented role as a PI3K/Akt inhibitor, this compound's anti-cancer effects involve multiple pathways.[8] It can also target the IKK-IκBα-NF-κB and AMPK-mTOR-survivin anti-apoptotic signaling pathways.[1] In some contexts, it has been shown to activate the p38 MAPK pathway to induce apoptosis.[5][9] Additionally, this compound is known to bind to Heat Shock Protein 90 (Hsp90), which can suppress the function of various Hsp90 client proteins involved in tumorigenesis.[1][10]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CCK-8)
Q: My IC50 value for this compound is significantly different from what is reported in the literature. Why? A: Discrepancies in IC50 values are a common reproducibility challenge. Several factors can contribute:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to this compound.[5][6]
-
Cell Culture Conditions: Factors like cell passage number, confluency at the time of treatment, and media composition can alter cellular response.
-
Treatment Duration: The IC50 of this compound is time-dependent; for example, the IC50 in SW620 cells was 36.57 nM at 24 hours but decreased to 17.73 nM at 48 hours.[5][6]
-
Assay Method: Different viability assays (e.g., MTT, MTS, CCK-8) measure different aspects of cell health and can yield different results.[11]
-
Solvent Concentration: Ensure the final DMSO concentration is consistent and non-toxic across all wells.[6]
Q: I'm observing high variability between replicate wells in my viability assay. What could be the cause? A: High variability can obscure real effects. Consider the following:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Pipetting technique is critical for consistency.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. It is good practice to fill outer wells with sterile PBS or media and not use them for experimental data.
-
Incomplete Formazan Dissolution (MTT Assay): After adding the solubilization solution, ensure all purple formazan crystals are fully dissolved by shaking or pipetting before reading the absorbance.[7] Incomplete dissolution is a major source of error.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Q: I am not observing a significant increase in apoptosis after this compound treatment. What should I check? A: Lack of an apoptotic response can be due to several factors:
-
Incorrect Dose or Time: this compound-induced apoptosis is both dose- and time-dependent.[5][12] You may need to increase the concentration or extend the incubation period. For example, in SW620 cells, 50 nM of this compound for 24 hours induced ~30% apoptosis, which rose to over 90% after 48 hours.[5]
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. Stressed or overly confluent cells may not respond as expected.
-
Reagent Quality: Check the expiration dates and proper storage of your apoptosis detection kit components (e.g., Annexin V-FITC, Propidium Iodide).
-
Measurement Technique: For flow cytometry, ensure proper compensation settings are established to distinguish between different fluorescent signals.
Western Blotting for PI3K/Akt Pathway Analysis
Q: I don't see a decrease in phosphorylated Akt (p-Akt) levels after this compound treatment. What went wrong? A: This is a critical readout for this compound's mechanism. If you don't observe the expected change, troubleshoot the following:
-
Treatment Time: The inhibition of Akt phosphorylation can be a relatively rapid event. You may need to perform a time-course experiment with shorter incubation times (e.g., 1, 6, 12, 24 hours) to capture the effect.
-
This compound Concentration: The concentration may be insufficient to inhibit the PI3K/Akt pathway in your specific cell line. Try a range of concentrations based on your IC50 data.
-
Lysis and Sample Preparation: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins during extraction. Ensure protein quantification is accurate to load equal amounts for each sample.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for total Akt and phospho-Akt (e.g., p-Akt Ser473). Run positive and negative controls if possible.
-
Basal p-Akt Levels: Ensure your cell line has detectable basal levels of Akt phosphorylation. Some cell lines may have low intrinsic PI3K/Akt activity, making it difficult to detect a decrease.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Citation |
|---|---|---|---|---|
| SW480 | Colorectal Cancer | 24 hours | 122.02 nM | [5][6] |
| SW480 | Colorectal Cancer | 48 hours | 40.86 nM | [5][6] |
| SW620 | Colorectal Cancer | 24 hours | 36.57 nM | [5][6] |
| SW620 | Colorectal Cancer | 48 hours | 17.73 nM | [5][6] |
| RKO | Colorectal Cancer | 48 hours | 13.25 µM | [5][6] |
| GH3 | Prolactinoma | Not Specified | 0.1518 µM | [13] |
| MMQ | Prolactinoma | Not Specified | 0.2381 µM | [13] |
| U266 | Multiple Myeloma | 24 hours | ~12.5 µmol L–1 | [9] |
| Raji | Burkitt's Lymphoma | 24 hours | 21.61 nmol/L | [14] |
| Raji | Burkitt's Lymphoma | 36 hours | 17.07 nmol/L |[14] |
Table 2: Recommended Experimental Conditions for this compound Studies
| Experiment | Cell Line Type | Concentration Range | Incubation Time | Key Readouts | Citation |
|---|---|---|---|---|---|
| Cell Viability | Colorectal Cancer | 0 - 200 nM | 24 - 48 hours | Cell viability % | [5][6] |
| Apoptosis Assay | Colorectal Cancer | 50 nM - 10 µM | 24 - 48 hours | % Apoptotic cells | [5] |
| Western Blot (p-Akt) | Leukemia | 10 - 100 nmol/l | 24 hours | p-Akt, p-p65 levels | [12][15] |
| In Vivo Xenograft | Nude Mice (CRC) | 20 mg/kg/day (i.p.) | 18 days | Tumor volume, Apoptosis | [5] |
| In Vivo Xenograft | Nude Mice (Prolactinoma) | 4 mg/kg (i.p.) | 2 weeks (every other day) | Tumor growth, p-Akt |[13] |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a generalized procedure based on common practices.[7][11][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.[6] Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11][16]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[7][16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the crystals.[7][11]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
Protocol 2: Apoptosis Assay (Annexin V/PI Flow Cytometry)
This protocol is adapted from standard methodologies.[5][6][12]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer provided with the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[5][6]
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[5][6]
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze within one hour using a flow cytometer.[12]
Protocol 3: Western Blot for p-Akt/Akt Expression
This protocol outlines the key steps for analyzing protein phosphorylation.[17][18]
-
Cell Treatment & Lysis: After treating cells with this compound, wash them with cold PBS and lyse them on ice with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard method like the BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
Visualizations
Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis.
Caption: General experimental workflow for in vitro this compound studies.
Caption: Troubleshooting logic for inconsistent Western Blot results.
References
- 1. This compound, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 3. cn.aminer.org [cn.aminer.org]
- 4. Effects of this compound on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in colorectal cancer cells by activating the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. This compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits growth and prolactin synthesis in prolactinomas by targeting the PI3K/AKT/CREB3L1 pathway and ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound, A PI3K/AKT inhibitor, enhances chemosensitivity of leukaemia cells with an active PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Investigating Cellular Resistance to Deguelin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cellular resistance to Deguelin treatment.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for this compound?
This compound is a natural rotenoid that exhibits anti-tumorigenic properties through the modulation of several key signaling pathways. Its primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][2] this compound has been shown to target multiple oncogenic signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: this compound inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[3][4] This inhibition leads to downstream effects on proteins like mTOR and pro-apoptotic proteins Bad and Bax.[3][4]
-
NF-κB Signaling Pathway: this compound can suppress the activation of Nuclear Factor-κB (NF-κB), a transcription factor that plays a key role in inflammation, immunity, and cell survival.[3][4]
-
MAPK Signaling Pathway: While some studies suggest minimal effects on the MAPK pathway, others indicate that this compound can influence components of this pathway, contributing to its anti-cancer effects.[1]
-
Wnt/β-catenin Signaling Pathway: this compound has been shown to modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[5][6]
-
Hedgehog Signaling Pathway: In some cancers, like pancreatic cancer, this compound has been reported to inactivate the hedgehog signaling pathway.[7]
-
Hsp90 Inhibition: this compound can bind to Heat shock protein 90 (Hsp90), a molecular chaperone for many oncoproteins, leading to their degradation.[2]
Q2: What are the potential mechanisms of cellular resistance to this compound?
While research specifically on acquired resistance to this compound is still emerging, several general mechanisms of drug resistance could be involved:
-
Upregulation of Pro-Survival Pathways: Cancer cells may develop resistance by upregulating alternative survival pathways to compensate for the pathways inhibited by this compound. This could involve the activation of feedback loops or crosstalk between different signaling cascades.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.
-
Epithelial-Mesenchymal Transition (EMT): Some studies suggest that this compound can inhibit EMT, a process associated with drug resistance and metastasis.[8] Conversely, cells that undergo EMT may exhibit increased resistance to this compound.
-
Alterations in Drug Target: Mutations or modifications in the direct molecular targets of this compound, such as Hsp90 or components of the PI3K/Akt pathway, could potentially reduce its binding affinity and inhibitory effect.
-
Metabolic Reprogramming: Cancer cells might alter their metabolic pathways to survive the stress induced by this compound treatment. For instance, this compound has been shown to inhibit glycolysis in non-small cell lung cancer cells, and resistance could potentially arise from a shift to alternative energy sources.[9]
Q3: My cells show unexpected morphological changes after this compound treatment. What could be the cause?
This compound is known to induce apoptosis, which is characterized by specific morphological changes such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies. If you observe these changes, it is likely that the drug is exerting its expected cytotoxic effect. However, if the morphology is unusual or inconsistent, consider the following:
-
Off-target effects: At higher concentrations, this compound may have off-target effects that could lead to different cellular responses.[10] It is crucial to determine the optimal concentration range for your specific cell line.
-
Cell line-specific responses: Different cancer cell lines can respond differently to the same drug. The observed morphology might be a unique characteristic of your cell model's response to this compound.
-
Drug stability: this compound can degrade in certain vehicles and under specific storage conditions.[11] Ensure that your this compound stock is properly stored and prepared fresh for each experiment to avoid artifacts from degradation products.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays (e.g., MTT, XTT).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Instability | This compound can degrade in certain solvents and over time. Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions (e.g., -20°C in DMSO). Avoid repeated freeze-thaw cycles. A study has shown that this compound is stable in acetonitrile and corn oil but degrades in vehicles like Tween 80 and Cremophor-EL.[11] |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform single-cell suspension before seeding and optimize the seeding density for your specific cell line to ensure logarithmic growth throughout the assay period. |
| Assay Incubation Time | The IC50 value can be time-dependent. Standardize the incubation time with this compound across all experiments. A 48-hour or 72-hour incubation is common, but this may need to be optimized. |
| Metabolic Activity of Cells | The MTT assay relies on mitochondrial reductase activity, which can be affected by treatments. If you suspect this compound is altering mitochondrial function (it is a known mitochondrial complex I inhibitor), consider using a different viability assay that measures a different cellular parameter, such as a crystal violet assay (stains total protein) or a trypan blue exclusion assay (measures membrane integrity). |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to and sequester drugs, affecting their effective concentration. Use a consistent percentage of FBS in your culture medium for all experiments. |
Problem 2: Difficulty in generating a this compound-resistant cell line.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Starting Concentration | Starting with a this compound concentration that is too high will kill all the cells, while a concentration that is too low may not provide enough selective pressure. Begin with a concentration around the IC20-IC30 (the concentration that inhibits 20-30% of cell growth) of the parental cell line. |
| Treatment Schedule | Continuous exposure to the drug may be too toxic. Consider a "pulse" selection method where cells are treated with this compound for a specific period (e.g., 24-48 hours), followed by a recovery period in drug-free medium. |
| Slow Emergence of Resistance | The development of drug resistance is often a slow process that can take several months. Be patient and maintain the cells under consistent selective pressure, gradually increasing the this compound concentration as the cells adapt. |
| Cell Line Plasticity | Some cell lines may be less prone to developing resistance to a particular drug. If you are consistently unsuccessful with one cell line, consider trying to generate a resistant line from a different parental cell line. |
| Clonal Selection | After prolonged exposure, you may have a mixed population of sensitive and resistant cells. To establish a purely resistant line, you may need to perform single-cell cloning to isolate and expand resistant colonies. |
Problem 3: Conflicting or unexpected results in Western blot analysis of signaling pathways.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Phosphatase Activity | When analyzing phosphorylation events (e.g., p-Akt), it is crucial to inhibit endogenous phosphatases during cell lysis. Always include phosphatase inhibitors in your lysis buffer and keep samples on ice. |
| Antibody Specificity | Ensure that your primary antibodies are specific for the target protein and its phosphorylated form. Run appropriate controls, such as lysates from cells where the pathway is known to be activated or inhibited. |
| Loading Controls | Use appropriate loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes. For phosphorylation studies, it is also important to show the total protein levels of the target to confirm that changes in the phosphorylated form are not due to changes in the overall protein expression. |
| Time-course of Signaling Events | The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point to observe the effect of this compound on your target proteins. |
| Off-target Effects | At high concentrations, this compound may have off-target effects that can lead to unexpected changes in signaling pathways. Perform dose-response experiments to confirm that the observed effects are specific to the intended concentration range.[10] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for generating this compound-resistant cancer cell lines by continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile culture flasks and plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Methodology:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the 50% inhibitory concentration (IC50) of this compound for the parental cell line after 48 or 72 hours of treatment.
-
Initial Selection: Start by continuously exposing the parental cells to a low concentration of this compound, typically around the IC20-IC30.
-
Culture Maintenance: Culture the cells in the presence of this compound, changing the medium with fresh drug every 2-3 days. Monitor the cells for signs of recovery and growth.
-
Dose Escalation: Once the cells have adapted and are growing steadily in the presence of the current this compound concentration, gradually increase the drug concentration. A stepwise increase of 1.5 to 2-fold is a common approach.
-
Repeat Cycles: Repeat the process of adaptation and dose escalation over several months.
-
Characterization of Resistance: Periodically, perform cell viability assays to determine the IC50 of the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 (typically >5-fold) indicates the development of resistance.
-
Clonal Isolation (Optional): To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution or by picking individual colonies.
-
Validation: Characterize the resistant phenotype by examining the expression of known resistance markers (e.g., ABC transporters) and the signaling pathways affected by this compound.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
Materials:
-
Parental and this compound-resistant cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate time. Include untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 4: Western Blot Analysis of the PI3K/Akt Signaling Pathway
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 5: Quantitative PCR (qPCR) for EMT Marker Expression
Materials:
-
RNA from this compound-treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Methodology:
-
RNA Extraction: Extract total RNA from the treated cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, primers, and master mix.
-
qPCR Run: Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Visualizations
Caption: Potential mechanisms of cellular resistance to this compound.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 3. Effects of this compound on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Non-Small-Cell Lung Cancer Cell Metastasis by Upregulating PTEN/KLF4/EMT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot optimization | Abcam [abcam.com]
Validation & Comparative
Unveiling Deguelin's Edge: A Comparative Guide to its Inhibition of HSP90 and Downstream Targets
For researchers, scientists, and professionals in drug development, the quest for potent and specific inhibitors of Heat Shock Protein 90 (HSP90) is a critical frontier in oncology. This guide provides an objective comparison of Deguelin, a naturally occurring rotenoid, with other HSP90 inhibitors, supported by experimental data to validate its inhibitory effects on HSP90 and its downstream oncogenic client proteins.
This compound has emerged as a promising anti-cancer agent due to its distinct mechanism of action targeting the C-terminal nucleotide-binding pocket of HSP90. This contrasts with many first and second-generation HSP90 inhibitors that target the N-terminal domain. This guide delves into the experimental evidence that substantiates this compound's efficacy and compares its performance with other notable HSP90 inhibitors.
HSP90: A Key Chaperone in Cancer
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the proper folding, stability, and function of a wide array of client proteins. In cancer cells, HSP90 plays a pivotal role in maintaining the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival. These client proteins include key players in various signaling pathways, such as Akt, Raf-1, and hypoxia-inducible factor 1α (HIF-1α). Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive therapeutic strategy for cancer.
Comparative Performance of this compound
Experimental evidence highlights this compound's potent inhibitory effects on HSP90 and its superiority in certain aspects compared to other inhibitors.
Inhibition of HSP90 ATP Binding
This compound has been shown to be a more potent inhibitor of ATP binding to HSP90 compared to the well-studied N-terminal inhibitor 17-AAG. This enhanced binding inhibition can lead to a more effective disruption of the HSP90 chaperone cycle.
Downregulation of HSP90 Client Proteins
Treatment with this compound leads to the degradation of a broad range of HSP90 client proteins. Studies have demonstrated its ability to downregulate key oncogenic proteins, including Akt, MEK, and HIF-1α, in various cancer cell lines.
Induction of Apoptosis and Inhibition of Cell Proliferation
By promoting the degradation of pro-survival client proteins, this compound effectively induces apoptosis and inhibits the proliferation of cancer cells. The tables below summarize the half-maximal inhibitory concentration (IC50) values of this compound and other HSP90 inhibitors across different cancer cell lines.
Table 1: Comparative IC50 Values of HSP90 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (nM) | 17-AAG (nM) | Geldanamycin (nM) | AUY922 (nM) |
| H1299 | Non-Small Cell Lung Cancer | 140 - 490[1] | ~5.4[2] | - | ~5.4[2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | - | ~60[3] | - |
| A549 | Non-Small Cell Lung Cancer | 5550 - 10320[4] | - | - | - |
| HCT116 | Colon Cancer | - | >1000 | - | - |
| SK-BR-3 | Breast Cancer | - | - | - | ~3.6[2] |
| BT-474 | Breast Cancer | - | ~300[2] | - | ~3.6[2] |
Note: IC50 values can vary depending on the experimental conditions and assay used. The data presented is a compilation from various studies for comparative purposes.
Table 2: Effects of this compound and 17-AAG on HSP90 and Related Proteins
| Feature | This compound | 17-AAG (Tanespimycin) |
| HSP90 Binding Site | C-terminal[5][6][7] | N-terminal[1][8] |
| Induction of Hsp70 | No | Yes |
| ATP Binding Inhibition | Stronger than 17-AAG[6] | Potent inhibitor[9] |
Experimental Validation: Methodologies
The validation of this compound's inhibitory effect on HSP90 and its downstream targets relies on a series of well-established experimental protocols.
Western Blotting for Client Protein Degradation
Objective: To determine the effect of this compound on the expression levels of HSP90 client proteins.
-
Cell Lysis: Cancer cells are treated with various concentrations of this compound for specific time points. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for HSP90 client proteins (e.g., Akt, p-Akt, Raf-1, HIF-1α) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation for HSP90-Client Protein Interaction
Objective: To assess whether this compound disrupts the interaction between HSP90 and its client proteins.
-
Cell Lysis: Cells treated with this compound are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The cell lysates are pre-cleared with protein A/G agarose beads and then incubated with an antibody against HSP90 or a specific client protein overnight at 4°C. Protein A/G agarose beads are then added to pull down the antibody-protein complexes.
-
Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The immunoprecipitated proteins are then eluted by boiling in SDS sample buffer.
-
Western Blotting: The eluted proteins are analyzed by Western blotting using antibodies against HSP90 and the client protein of interest to detect the co-immunoprecipitated proteins.
MTT Assay for Cell Viability
Objective: To measure the cytotoxic effect of this compound and determine its IC50 value.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of this compound or other HSP90 inhibitors for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Annexin V Assay for Apoptosis
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
-
Cell Treatment and Harvesting: Cells are treated with this compound for the desired time. Both floating and adherent cells are collected.
-
Staining: The cells are washed with cold PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Mechanism of Action: C-Terminal Inhibition Advantage
This compound's interaction with the C-terminal domain of HSP90 offers a potential advantage over N-terminal inhibitors. Inhibition of the N-terminal ATP binding site often leads to the induction of a heat shock response, characterized by the upregulation of Hsp70 and other heat shock proteins, which can confer resistance to the inhibitor. In contrast, C-terminal inhibitors like this compound generally do not induce this protective heat shock response, potentially leading to a more sustained and effective anti-cancer activity.
Conclusion
The experimental data strongly supports the inhibitory effect of this compound on HSP90 and its downstream targets. Its unique C-terminal binding mechanism and lack of Hsp70 induction present a compelling case for its further investigation and development as a cancer therapeutic. While direct head-to-head comparative studies with a broad range of HSP90 inhibitors are still emerging, the available evidence suggests that this compound and its analogs are potent anti-cancer agents with a distinct and potentially advantageous profile. This guide provides a foundational understanding for researchers to objectively evaluate this compound's performance and consider its potential in future drug development endeavors.
References
- 1. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 2. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsp90 Chaperone Inhibitor 17-AAG Attenuates Aβ-Induced Synaptic Toxicity and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A head-to-head comparison of Deguelin with other known PI3K/Akt pathway inhibitors.
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a head-to-head comparison of Deguelin, a naturally occurring rotenoid, with other well-established PI3K/Akt pathway inhibitors: Wortmannin, LY294002, and Perifosine. The comparison is based on their mechanism of action, inhibitory concentrations, and effects on cancer cells, supported by experimental data.
Mechanism of Action
The PI3K/Akt pathway is a cascade of intracellular signaling molecules. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Inhibitor Nodes this compound [label="this compound", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; Wortmannin [label="Wortmannin", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; LY294002 [label="LY294002", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; Perifosine [label="Perifosine", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates\nPIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="Phosphorylates"]; PIP3 -> Akt [label="Recruits & Activates"]; Akt -> mTORC1 [label="Activates"]; Akt -> Apoptosis [arrowhead=tee, label="Inhibits"]; mTORC1 -> Proliferation [label="Promotes"];
// Inhibitor Edges this compound -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Wortmannin -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; LY294002 -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Perifosine -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; }
Caption: The PI3K/Akt Signaling Pathway and Points of Inhibition.This compound has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis and cell cycle arrest in various cancer cells.[1] It has been reported to downregulate the phosphorylation of Akt.[2]
Wortmannin is a potent, irreversible, and non-selective inhibitor of PI3K.[3] Its covalent binding to the p110 catalytic subunit of PI3K leads to its irreversible inactivation.
LY294002 is a reversible and competitive inhibitor of the ATP-binding site of PI3K.[4] It is a commonly used research tool for studying the PI3K pathway.
Perifosine is an oral Akt inhibitor that functions by preventing the translocation of Akt to the cell membrane, a crucial step for its activation.[5] This mechanism differs from the direct PI3K inhibition of the other compounds.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and other PI3K/Akt pathway inhibitors in various cancer cell lines as reported in the literature. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| A549 | Non-small cell lung cancer | 10.32 ± 1.21 | 24 | [5] |
| A549 | Non-small cell lung cancer | 7.11 ± 0.82 | 48 | [5] |
| A549 | Non-small cell lung cancer | 5.55 ± 0.42 | 72 | [5] |
| H1299 | Non-small cell lung cancer | 5.95 ± 0.60 | 24 | [5] |
| H1299 | Non-small cell lung cancer | 2.05 ± 0.18 | 48 | [5] |
| H1299 | Non-small cell lung cancer | 0.58 ± 0.23 | 72 | [5] |
| MGC-803 | Gastric cancer | 11.83 | 72 | [5] |
| MKN-45 | Gastric cancer | 9.33 | 72 | [5] |
| HT-29 | Colon cancer | 0.0432 | Not Specified | [5] |
| SW-620 | Colon cancer | 0.462 | Not Specified | [5] |
| MDA-MB-453 | Breast cancer | 0.03 | Not Specified | [6] |
| SUM-185PE | Breast cancer | 0.061 | Not Specified | [6] |
Table 2: Comparative IC50 Values of PI3K/Akt Pathway Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | A549 | Non-small cell lung cancer | ~5.55 (72h) | [5] |
| Perifosine | A549 | Non-small cell lung cancer | 4.17 | [5] |
| Wortmannin | - | - | ~0.005 (in vitro) | [3] |
| LY294002 | - | - | ~1.4 (in vitro) | [4] |
| This compound | MCF-7 | Breast cancer | Not Specified | [6] |
| Perifosine | MCF-7 | Breast cancer | Not Specified | [5] |
Note: Direct comparative IC50 values for all four inhibitors in the same cell lines under identical conditions are limited in the current literature. The provided data is a compilation from various sources.
Supporting Experimental Data
Western blot analysis is a key technique to assess the inhibition of the PI3K/Akt pathway by measuring the phosphorylation status of Akt and its downstream targets.
-
This compound: Treatment of premalignant human bronchial epithelial cells with this compound has been shown to reduce the levels of phosphorylated Akt (pAkt).[7][8] Similar results have been observed in other cancer cell lines.[9]
-
Wortmannin and LY294002: Both inhibitors have been extensively documented to decrease the phosphorylation of Akt in a variety of cell lines.[10][11][12]
-
Perifosine: As an Akt inhibitor, perifosine has been shown to decrease the phosphorylation of Akt in neuroendocrine and multiple myeloma tumor cells.[13]
Caption: A typical workflow for Western blot analysis.
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitors (this compound, Wortmannin, LY294002, Perifosine) and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot Analysis of PI3K/Akt Pathway
This protocol is used to determine the effect of the inhibitors on the phosphorylation status of Akt.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
PI3K/Akt inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pAkt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with inhibitors as described for the MTT assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pAkt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against total Akt and a loading control (e.g., β-actin) to normalize the data.
Conclusion
This compound, Wortmannin, LY294002, and Perifosine are all effective inhibitors of the PI3K/Akt signaling pathway, a key driver of cancer cell survival and proliferation. While Wortmannin and LY294002 are well-characterized, potent, but non-selective PI3K inhibitors, Perifosine offers a different mechanism by targeting Akt translocation. This compound, a natural compound, demonstrates significant anti-cancer activity by inhibiting the PI3K/Akt pathway at nanomolar to low micromolar concentrations in various cancer cell lines. One study suggested that this compound may be less toxic than Wortmannin to non-cancerous cells, highlighting a potential therapeutic advantage.[2] However, a comprehensive head-to-head comparison in a single study under identical conditions is necessary to definitively establish the relative potency and selectivity of these inhibitors. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound as a PI3K/Akt pathway inhibitor for cancer therapy.
References
- 1. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A PI3K/AKT inhibitor, enhances chemosensitivity of leukaemia cells with an active PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective activity of this compound identifies therapeutic targets for androgen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. erc.bioscientifica.com [erc.bioscientifica.com]
- 13. Perifosine, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Studies on the synergistic effects of Deguelin in combination with other chemotherapy agents.
For Researchers, Scientists, and Drug Development Professionals
Deguelin, a naturally occurring rotenoid, has demonstrated significant potential as an anticancer agent. Its therapeutic efficacy can be substantially enhanced when used in combination with conventional chemotherapy drugs. This guide provides a comparative analysis of studies investigating the synergistic effects of this compound with cisplatin, paclitaxel, and doxorubicin across various cancer cell lines. The data presented herein is intended to inform further research and drug development efforts in the field of oncology.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and chemotherapy agents is quantitatively assessed using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Chemotherapy Agent | Cancer Cell Line | This compound (µg/mL) | Chemotherapy Agent (µg/mL) | Combination Index (CI) | Reference |
| Cisplatin | MGC-803 (Gastric Cancer) | 1.56 | 4.49 | 0.72 | [1] |
| 3.12 | 3.34 | 0.75 | [1] | ||
| 6.25 | 1.45 | 0.76 | [1] |
Studies on Synergistic Apoptosis
The combination of this compound with paclitaxel has been shown to significantly increase apoptosis in resistant cancer cells.
| Treatment | Cell Line | Apoptosis Rate (%) | Reference |
| This compound + Paclitaxel | SKOV3-TR (Paclitaxel-Resistant Ovarian Cancer) | Significantly increased compared to single-agent treatment (p < 0.001) | [2][3][4] |
While specific quantitative data for the synergistic apoptosis with doxorubicin is not detailed in the reviewed literature, studies indicate that this compound enhances the anticancer effect of doxorubicin in pancreatic cancer cells by inhibiting autophagy.[5]
Experimental Protocols
Cell Viability and Synergy Analysis (MTT Assay)
A common method to assess the cytotoxic effects of drug combinations is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MGC-803) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, the chemotherapy agent (e.g., cisplatin), or a combination of both for a specified duration (e.g., 48 hours).
-
MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The Combination Index (CI) is then calculated using software like CompuSyn to determine the nature of the drug interaction.
Apoptosis Analysis (Flow Cytometry)
The extent of apoptosis induced by combination treatments is often quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells (e.g., SKOV3-TR) are treated with this compound, the chemotherapy agent (e.g., paclitaxel), or the combination for a specified time (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: The percentage of apoptotic cells in each treatment group is quantified and compared.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound in combination with chemotherapy agents are often attributed to its ability to modulate key signaling pathways involved in cell survival, proliferation, and drug resistance.
This compound and Cisplatin in Gastric Cancer
In gastric cancer cells, the synergistic antitumor effect of this compound and cisplatin is associated with the downregulation of the PI3K/AKT/Wnt signaling pathway.[6][7] This combination leads to decreased levels of phosphorylated AKT and β-catenin, ultimately promoting apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Restores Paclitaxel Sensitivity in Paclitaxel-Resistant Ovarian Cancer Cells via Inhibition of the EGFR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Restores Paclitaxel Sensitivity in Paclitaxel-Resistant Ovarian Cancer Cells via Inhibition of the EGFR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Deguelin's Double-Edged Sword: A Cross-Species Dissection of Efficacy and Metabolism
For Immediate Release
A comprehensive analysis of the natural compound Deguelin reveals significant anticancer potential alongside species-dependent metabolic and toxicity profiles, underscoring the critical need for careful cross-species evaluation in preclinical development. This guide synthesizes available data on this compound's efficacy, metabolic pathways, and associated toxicities across various species, providing a crucial resource for researchers in oncology and drug development.
This compound, a naturally occurring rotenoid found in several plant species, has demonstrated considerable promise as a chemopreventive and therapeutic agent against a multitude of cancers.[1][2] Its anticancer activity stems from its ability to modulate critical signaling pathways, inducing apoptosis and inhibiting cell proliferation.[1][3] However, the translation of this potential into clinical applications is hampered by concerns regarding its toxicity and a lack of comprehensive understanding of its metabolic fate across different species.[4] This guide provides a detailed comparison of this compound's efficacy and metabolism, supported by experimental data, to aid researchers in navigating the complexities of its preclinical assessment.
Comparative Efficacy Across Species
This compound has shown significant anticancer effects in both in vitro and in vivo studies, targeting a wide range of cancer types. Its efficacy, however, can vary depending on the cancer cell type and the species used in the study.
In vitro studies have consistently demonstrated this compound's ability to inhibit the proliferation of various human cancer cell lines, including non-small cell lung cancer, breast cancer, gastric cancer, and prostate cancer.[1] The inhibitory effects are often dose- and time-dependent.[1] For instance, one study reported IC50 values in the micromolar range for several human cancer cell lines.[1]
In vivo studies in murine models have further substantiated this compound's anticancer potential. In a study using a mouse model of breast cancer, this compound treatment significantly inhibited the growth of 4T1 cells and reduced the occurrence of metastatic lung lesions by 33%.[5] Another study in rats demonstrated that this compound can induce degeneration of the nigrostriatal dopaminergic pathway at a dose of 6 mg/kg/day, highlighting its potential for neurotoxicity.[6][7]
The following table summarizes key efficacy data for this compound across different species and cancer models.
| Species/Model | Cancer Type | Key Findings | Reference |
| Human Cell Lines (A549, H1299) | Non-Small Cell Lung Cancer | Inhibited cell migration and invasion; arrested cell cycle in G2/M phase. | [1] |
| Human Cell Lines (MGC-803, MKN-45) | Gastric Cancer | Showed significant anticancer activity. | [1][2][8] |
| Human Cell Lines | Prostate Cancer | Inhibited expression of proliferation-related and anti-apoptotic proteins. | [1][2][8] |
| Murine Model (Balb/c mice with 4T1 cells) | Breast Cancer | Inhibited in vivo growth of 4T1 cells and reduced metastatic lung lesions by 33%. | [5] |
| Rat Model | - | Induced degeneration of the nigrostriatal dopaminergic pathway at 6 mg/kg/day. | [6][7][9] |
Cross-Species Metabolism and Pharmacokinetics
The metabolism and pharmacokinetic profile of this compound show considerable variation across species, which can significantly impact its efficacy and toxicity.
A pharmacokinetic study in rats revealed that this compound follows a three-compartment model with first-order elimination.[1] It exhibits a long mean residence time (6.98 h) and a terminal half-life of 9.26 h, suggesting the potential for once-daily dosing.[1] The primary route of elimination in rats is through feces (58.1%), with a smaller portion excreted in urine (14.4%).[1][10]
Metabolic studies have identified several sites of attack on the this compound molecule, including 12abeta hydroxylation and 2-O-demethylation.[6] Human recombinant cytochrome P450 enzymes 3A4 and 2C19 have been shown to metabolize this compound.[6] It is important to note that the hydroxylated metabolites of this compound are generally less active as complex I inhibitors compared to the parent compound, suggesting a detoxification pathway.[6][7]
The table below provides a comparative overview of this compound's pharmacokinetic parameters and metabolic pathways.
| Parameter | Rat | Human (in vitro) | Reference |
| Administration | Intravenous (0.25 mg/kg), Intragastric (4 mg/kg) | - | [1] |
| Mean Residence Time | 6.98 h | - | [1] |
| Terminal Half-life | 9.26 h | - | [1] |
| Primary Elimination | Feces (58.1%) | - | [1][10] |
| Metabolizing Enzymes | - | CYP3A4, CYP2C19 | [6] |
| Key Metabolic Reactions | 12abeta hydroxylation, 2-O-demethylation, oxidation of the dimethylchromene double bond | 12abeta hydroxylation, 2-O-demethylation | [6] |
Species-Dependent Toxicity
Toxicity studies have revealed significant species-dependent variability in the lethal dose (LD50) of this compound. The LD50 has been reported as 300 mg/kg in mice, 980 mg/kg in rats, and 3,200 mg/kg in rabbits, highlighting the importance of careful dose selection in different animal models.[1]
| Species | LD50 | Reference |
| Mouse | 300 mg/kg | [1] |
| Rat | 980 mg/kg | [1] |
| Rabbit | 3,200 mg/kg | [1] |
Experimental Protocols
In Vivo Efficacy Study in a Murine Breast Cancer Model
This protocol is based on the methodology described in the study by Mehta et al. (2013).[5]
-
Cell Culture: 4T1 murine mammary cancer cells are cultured in appropriate media.
-
Animal Model: Female Balb/c mice are used.
-
Tumor Cell Implantation: 4T1 cells are injected into the mammary fat pad of the mice.
-
Treatment: Once tumors are established, mice are treated with this compound (dissolved in a suitable vehicle) or vehicle control via an appropriate route of administration (e.g., intraperitoneal injection).
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers.
-
Metastasis Assessment: At the end of the study, lungs are harvested to assess the number of metastatic lesions.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.
Pharmacokinetic Study in Rats
This protocol is based on the study by Udeani et al. (2001).[1]
-
Animal Model: Anesthetized rats are used.
-
Drug Administration: A single dose of this compound is administered intravenously (0.25 mg/kg) or via intragastric gavage (4 mg/kg).
-
Blood Sampling: Blood samples are collected at various time points over a 24-hour period.
-
Plasma Analysis: Plasma concentrations of this compound are determined using a validated analytical method (e.g., HPLC).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as half-life, clearance, and volume of distribution.
-
Excretion Analysis: Urine and feces are collected over a 5-day period to determine the extent of excretion of the parent drug and its metabolites.
Signaling Pathways and Experimental Workflow
The anticancer effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for investigating this compound's effects.
Caption: this compound's multifaceted anticancer mechanism involves the modulation of key signaling pathways.
Caption: A generalized workflow for the cross-species investigation of this compound.
References
- 1. This compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and mechanism of action of this compound in suppressing metastasis of 4T1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotenone, this compound, their metabolites, and the rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Safety Operating Guide
Proper Disposal Procedures for Deguelin
The following guide provides essential safety and logistical information for the proper disposal of Deguelin, a naturally occurring rotenoid used in laboratory research. Given conflicting information in safety data sheets, with some classifying it as a hazardous substance and others not, it is imperative to err on the side of caution and manage all this compound waste as hazardous.[1][2][3] this compound is recognized as a mitochondrial complex I inhibitor and has been associated with producing Parkinson's-like symptoms in animal studies, reinforcing the need for stringent safety protocols during handling and disposal.[4][5]
These procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal of this compound and associated materials.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[1][2] All handling of this compound powder should be performed in a chemical fume hood to avoid inhalation.[2]
Summary of Chemical and Storage Data
This table summarizes key quantitative data for this compound.
| Property | Data | Reference |
| CAS Number | 522-17-8 | [1] |
| Molecular Formula | C₂₃H₂₂O₆ | [2] |
| Molecular Weight | 394.42 g/mol | [2] |
| Recommended Storage (Powder) | -20°C (3 years), 4°C (2 years) | [2] |
| Recommended Storage (in Solvent) | -80°C (1 year), -20°C (6 months) | [2] |
| Hazard Classifications (OSHA HCS) | Acute toxicity, oral (Category 4); Skin irritation (Category 2); Serious eye irritation (Category 2A); Respiratory tract irritation (Category 3) | [1] |
Step-by-Step Disposal Protocols
Disposal of chemical waste is regulated and must not be done via standard trash or sewer systems.[6] All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) program.[6]
Protocol 1: Unused or Expired this compound (Solid)
-
Containment: Keep the this compound in its original container if possible. If the container is damaged, transfer the powder to a new, compatible, and sealable container suitable for solid hazardous waste.
-
Labeling: Affix a "Hazardous Waste" label to the container.[7] The label must include:
-
Storage: Store the sealed container in a designated hazardous waste storage area. This area should provide secondary containment to capture any potential leaks.[7][8]
-
Pickup: Contact your institution's EHS office to schedule a hazardous waste collection.[6][8]
Protocol 2: this compound Solutions (Liquid Waste)
-
Containment: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof container with a screw-on cap.[7][8] Plastic bottles are often preferred over glass to minimize breakage risk.[6]
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Wastes should be segregated by compatibility, not alphabetically.[6][7]
-
Labeling: Affix a "Hazardous Waste" label to the liquid waste container.[7] List all chemical constituents of the solution, including solvents, with their estimated percentages.[6]
-
Storage: Keep the waste container tightly closed except when adding waste.[7][9] Store it in a designated hazardous waste area within secondary containment.[8]
-
Pickup: Once the container is nearly full (do not exceed 90% capacity) or has reached the storage time limit (e.g., 90 days), schedule a pickup with your EHS office.[8][9]
Protocol 3: Contaminated Labware and Debris (Solid Waste)
-
Collection: Place all disposable items contaminated with this compound (e.g., gloves, pipette tips, weigh boats, contaminated paper towels) into a designated hazardous solid waste container, such as a lined cardboard box or a dedicated plastic container.[10]
-
Labeling: Clearly label the container as "Hazardous Waste" and list the contaminant as "this compound."
-
Storage & Pickup: Keep the container sealed when not in use. Store it in the designated waste area and arrange for EHS pickup when full.
Protocol 4: Empty this compound Containers
-
Decontamination: To render an empty container non-hazardous, it must be triple-rinsed.[7][10]
-
Use a small amount of a suitable solvent (one that can dissolve this compound, such as acetone or ethanol) for the first rinse.
-
Swirl the solvent to ensure it contacts all interior surfaces.
-
Pour the rinsate into your hazardous liquid waste container (see Protocol 2).[7]
-
Repeat the rinse procedure two more times.[7]
-
-
Disposal: Once the container has been triple-rinsed and air-dried in a ventilated area (like a fume hood), deface or remove the original label.[10] The clean, empty container may then be disposed of in the regular laboratory trash or recycling, depending on institutional policy.[10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste.
Caption: Logical workflow for the safe disposal of different types of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. ethz.ch [ethz.ch]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
